Bis(4-methylphenyl) propanedioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylphenyl) propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12-3-7-14(8-4-12)20-16(18)11-17(19)21-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWAWBUBFKPUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483519 | |
| Record name | Bis(4-methylphenyl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15014-23-0 | |
| Record name | Bis(4-methylphenyl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Bis(4-methylphenyl) Propanedioate (CAS 15014-23-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available technical information for Bis(4-methylphenyl) propanedioate. It is important to note that publicly accessible, peer-reviewed data on this specific compound is limited. The experimental protocols described herein are proposed based on established principles of organic synthesis for structurally related compounds and should be regarded as theoretical until validated experimentally.
Introduction
This compound, also known as di-p-tolyl malonate, is a diaryl malonate ester. Malonate esters are a well-established class of compounds in organic synthesis, frequently utilized as versatile building blocks for the formation of carbon-carbon bonds. The structural motif of this compound, featuring two p-tolyl groups ester-linked to a central propanedioate core, suggests its potential utility in the synthesis of more complex molecules, including potential applications in materials science and as a precursor for pharmacologically active compounds. This guide summarizes the known properties and proposes synthetic methodologies for this compound.
Chemical and Physical Properties
Quantitative experimental data for this compound is not extensively reported in the scientific literature. The following table summarizes basic chemical identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 15014-23-0 | [1] |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | [1] |
| Exact Mass | 284.105 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | di-p-methylphenyl malonate, Malonsaeure-di-p-tolylester, Di-p-tolyl-malonat |
Proposed Experimental Protocols for Synthesis
Due to the absence of specific published synthesis procedures for this compound, two plausible experimental protocols are detailed below based on general methods for the synthesis of diaryl malonates.
Method 1: Reaction of Malonyl Chloride with p-Cresol
This method involves the acylation of p-cresol with malonyl chloride, a common route for the synthesis of malonate esters.
Reaction Scheme:
Caption: Proposed synthesis of this compound via acylation of p-cresol.
Materials:
-
Malonyl chloride
-
p-Cresol
-
Anhydrous pyridine (or another suitable non-nucleophilic base)
-
Anhydrous tetrahydrofuran (THF) (or another suitable inert solvent)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-cresol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of malonyl chloride (1.0 equivalent) in anhydrous THF dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Method 2: Transesterification of Diethyl Malonate with p-Cresol
This protocol describes a potential transesterification reaction, which is another common method for preparing esters.[2]
Reaction Scheme:
Caption: Proposed transesterification route to this compound.
Materials:
-
Diethyl malonate
-
p-Cresol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene (for azeotropic removal of ethanol)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add diethyl malonate (1.0 equivalent), a significant excess of p-cresol (e.g., 3-5 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap to drive the equilibrium towards the product.
-
Continue the reaction until no more ethanol is collected or TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The excess p-cresol may be removed by vacuum distillation or sublimation, depending on its physical properties.
-
Purify the remaining residue by column chromatography on silica gel to obtain the desired product.
Biological Activity and Signaling Pathways
Currently, there is no information available in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been elucidated. Research into the biological effects of this and structurally similar compounds could be a potential area for future investigation.
Experimental Workflow Visualization
Given the lack of published experimental studies, a generalized workflow for the synthesis and characterization of this compound is presented below.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound (CAS 15014-23-0) is a chemical entity for which detailed experimental data is scarce in publicly accessible literature. This guide has provided its fundamental chemical properties and outlined plausible, detailed synthetic protocols based on established organic chemistry principles. These proposed methods offer a starting point for researchers interested in synthesizing and further investigating the properties and potential applications of this compound. Future work should focus on the experimental validation of these synthetic routes, thorough characterization of the compound using modern analytical techniques, and exploration of its potential biological activities.
References
An In-depth Technical Guide to the Physicochemical Properties of Di-p-tolyl Malonate and its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for di-p-tolyl malonate is scarce in publicly available scientific literature. This guide provides a comprehensive overview of a closely related and well-studied analog, diethyl 2-(p-tolyl)malonate, to offer valuable insights into the anticipated properties of di-p-tolyl malonate. Furthermore, a proposed synthesis for di-p-tolyl malonate is presented based on established chemical principles.
Part 1: Physicochemical Properties of Diethyl 2-(p-tolyl)malonate
Diethyl 2-(p-tolyl)malonate is a derivative of malonic acid where one of the alpha-hydrogens is substituted with a p-tolyl group, and the carboxylic acid functionalities are esterified with ethanol. This compound serves as a valuable building block in organic synthesis.
Table 1: Physical and Chemical Properties of Diethyl 2-(p-tolyl)malonate
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₄ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| CAS Number | 29148-27-4 | [1] |
| Appearance | Liquid | |
| Boiling Point | 124-125 °C at 1 mmHg | |
| Density | 1.054 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.492 | |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [1] |
| logP | 2.9 | [1] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and purity assessment of organic compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum of diethyl 2-(p-tolyl)malonate is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methine proton at the alpha-carbon, the methylene and methyl protons of the ethyl ester groups, and the methyl protons of the tolyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct peaks corresponding to the carbonyl carbons of the ester groups, the aromatic carbons, the methine carbon, and the carbons of the ethyl and tolyl methyl groups.
-
Mass Spectrometry: Mass spectrometry data can confirm the molecular weight of the compound. For diethyl 2-(p-tolyl)malonate, the molecular ion peak (M+) would be observed at m/z 250.29. Common fragmentation patterns would involve the loss of the ethoxy and carbonyl groups.[1]
Part 2: Experimental Protocols
Synthesis of Diethyl 2-(p-tolyl)malonate
The synthesis of diethyl 2-(p-tolyl)malonate is typically achieved through the alkylation of diethyl malonate with a p-tolyl halide.[2]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
p-Tolyl bromide (or other suitable p-tolyl halide)
-
Anhydrous ethanol
-
Apparatus for reflux and distillation
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate.
-
p-Tolyl bromide is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure diethyl 2-(p-tolyl)malonate.
Part 3: Proposed Synthesis of Di-p-tolyl Malonate
Due to the lack of specific literature on the synthesis of di-p-tolyl malonate, a plausible method is proposed here based on the direct esterification of malonic acid with p-cresol.
Reaction: Malonic Acid + 2 p-Cresol → Di-p-tolyl Malonate + 2 H₂O
Proposed Experimental Protocol:
Materials:
-
Malonic acid
-
p-Cresol
-
A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
A suitable solvent for azeotropic removal of water (e.g., toluene)
-
Dean-Stark apparatus
-
Apparatus for reflux and vacuum distillation
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine malonic acid, a twofold molar excess of p-cresol, and a catalytic amount of sulfuric acid in toluene.
-
Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the toluene under reduced pressure.
-
The crude di-p-tolyl malonate can be purified by vacuum distillation or recrystallization from a suitable solvent.
Visualization of Proposed Synthesis Workflow
Caption: Proposed synthesis of di-p-tolyl malonate.
Part 4: Biological Activity of Related Compounds
References
An In-depth Technical Guide on Bis(4-methylphenyl) propanedioate
This document provides a concise technical overview of Bis(4-methylphenyl) propanedioate, focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Chemical Data
This compound, also known as Bis-(4-methylphenyl) malonate, is an ester derivative of propanedioic acid (malonic acid). The core structure consists of a propanedioate backbone with two 4-methylphenyl groups attached via ester linkages.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C17H16O4[1] |
| Molecular Weight | 284.31 g/mol [1] |
| Exact Mass | 284.105 g/mol [1] |
Logical Relationship of Components
The molecular structure of this compound can be understood as the combination of three primary components: a central propanedioate (malonate) core and two peripheral 4-methylphenyl (p-tolyl) groups.
Caption: Formation of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Bis(4-methylphenyl) propanedioate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of compounds referred to as "Bis(4-methylphenyl) propanedioate." Due to the ambiguity of the chemical name, this document addresses the two most likely interpretations: Di-p-tolyl malonate (Bis(4-methylphenyl) malonate) , where the 4-methylphenyl groups form ester linkages, and Diethyl 2-(p-tolyl)malonate , where a p-tolyl group is attached to the alpha-carbon of diethyl malonate. This guide furnishes detailed chemical and physical data, experimental protocols for synthesis, and discusses the potential biological relevance of these compounds as malonate prodrugs and their role in targeting metabolic pathways.
Introduction: Clarification of Chemical Nomenclature
The name "this compound" can be interpreted in two primary ways, leading to two distinct chemical structures. This guide will address both possibilities to provide a thorough resource.
-
Interpretation A: Di-p-tolyl malonate (CAS 15014-23-0) This compound is the diester of propanedioic acid (malonic acid) and 4-methylphenol (p-cresol). The "Bis(4-methylphenyl)" designation refers to the two p-tolyl groups attached to the ester oxygen atoms.
-
Interpretation B: Diethyl 2-(4-methylphenyl)propanedioate (CAS 29148-27-4) Also known as Diethyl 2-(p-tolyl)malonate, this compound features a 4-methylphenyl (p-tolyl) group substituted at the central carbon (C2) of the propanedioate backbone, with two ethyl ester groups.
This guide will proceed with a detailed analysis of both compounds, with a primary focus on Di-p-tolyl malonate as the more direct interpretation of the requested name.
Chemical Structure and Physicochemical Properties
The fundamental properties of both compounds are summarized below for easy comparison.
| Property | Di-p-tolyl malonate | Diethyl 2-(p-tolyl)malonate |
| CAS Number | 15014-23-0 | 29148-27-4 |
| Molecular Formula | C₁₇H₁₆O₄ | C₁₄H₁₈O₄ |
| Molecular Weight | 284.31 g/mol | 250.29 g/mol |
| IUPAC Name | This compound | diethyl 2-(4-methylphenyl)propanedioate[1][2] |
| Synonyms | Di-p-tolyl malonate, Malonic acid di-p-tolyl ester | Diethyl (4-methylphenyl)malonate, Diethyl p-tolylmalonate[1][2] |
| Physical Form | Likely solid at room temperature | Liquid at room temperature[3] |
| Boiling Point | Data not available | 124-125 °C at 1 mmHg[3] |
| Density | Data not available | 1.054 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | Data not available | 1.492[3] |
Experimental Protocols: Synthesis
Synthesis of Di-p-tolyl malonate
A likely synthetic route for Di-p-tolyl malonate involves the esterification of malonic acid with p-cresol. While specific literature for this exact synthesis is sparse, a general method for the synthesis of diaryl malonates can be adapted.
Reaction: Malonyl chloride reacts with 2 equivalents of p-cresol in the presence of a base.
Materials:
-
Malonyl chloride
-
p-Cresol (4-methylphenol)
-
Pyridine or triethylamine (base)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
A solution of p-cresol (2.0 eq) and pyridine (2.2 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Malonyl chloride (1.0 eq) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution of p-cresol and pyridine over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude Di-p-tolyl malonate can be purified by recrystallization or column chromatography.
Synthesis of Diethyl 2-(p-tolyl)malonate
The synthesis of Diethyl 2-(p-tolyl)malonate is a classic example of the malonic ester synthesis.[1][4]
Reaction: Diethyl malonate is deprotonated with a base, followed by nucleophilic substitution with a p-tolyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (solvent)
-
p-Tolyl bromide (or other p-tolyl halide)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Sodium metal is dissolved in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature, leading to the formation of the sodium salt of diethyl malonate (sodiomalonic ester).
-
p-Tolyl bromide (1.0 eq) is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting crude Diethyl 2-(p-tolyl)malonate is purified by vacuum distillation.[5]
Spectroscopic Data
Diethyl 2-(p-tolyl)malonate
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂), a singlet for the benzylic proton (CH), signals for the aromatic protons of the p-tolyl group (typically two doublets), and a singlet for the methyl group on the aromatic ring.[1]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the benzylic carbon, and the carbons of the p-tolyl group.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹). Other characteristic peaks include C-O stretching and absorptions for the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 250. Key fragmentation patterns would involve the loss of ethoxy (•OCH₂CH₃) and ethoxycarbonyl (•COOCH₂CH₃) groups.[2][6]
Biological Significance and Signaling Pathways
While specific biological activities for Di-p-tolyl malonate and Diethyl 2-(p-tolyl)malonate are not extensively documented, their structural relationship to malonic acid provides a strong indication of their potential biological role. Malonate is a well-known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7][8]
Malonate esters can act as prodrugs, which are cell-permeable and can be hydrolyzed by intracellular esterases to release malonate. This intracellular delivery of malonate can then inhibit succinate dehydrogenase.
Succinate Dehydrogenase Inhibition Pathway
Succinate dehydrogenase is a key enzyme in cellular metabolism, participating in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.
-
Mechanism of Inhibition: Malonate is structurally similar to the enzyme's natural substrate, succinate. It binds to the active site of succinate dehydrogenase but cannot be dehydrogenated, thus acting as a competitive inhibitor.[8]
-
Consequences of Inhibition: Inhibition of succinate dehydrogenase leads to an accumulation of succinate and a decrease in the production of fumarate. This disrupts the citric acid cycle and reduces the flow of electrons to the electron transport chain, thereby affecting cellular respiration and energy production. In certain pathological conditions, such as ischemia-reperfusion injury, the accumulation of succinate and its subsequent rapid oxidation upon reperfusion can lead to a burst of reactive oxygen species (ROS).[7][9] Inhibition of succinate dehydrogenase by malonate at the onset of reperfusion has been shown to reduce infarct size by preventing this ROS production and the subsequent opening of the mitochondrial permeability transition pore.[7][9]
Visualizations
Experimental Workflow: Malonic Ester Synthesis of Diethyl 2-(p-tolyl)malonate
Caption: Workflow for the synthesis of Diethyl 2-(p-tolyl)malonate.
Signaling Pathway: Inhibition of Succinate Dehydrogenase by Malonate
References
- 1. Diethyl 2-(p-tolyl)malonate | 29148-27-4 | Benchchem [benchchem.com]
- 2. Diethyl 2-(p-tolyl)malonate | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 2-(p-tolyl)malonate 95 29148-27-4 [sigmaaldrich.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Buy Diethyl 2-(p-tolyl)malonate | 29148-27-4 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. academic.oup.com [academic.oup.com]
Spectroscopic and Synthetic Profile of Bis(4-methylphenyl) propanedioate: A Technical Guide
Introduction
Molecular Structure
Bis(4-methylphenyl) propanedioate consists of a central methylene group flanked by two carboxyl groups, which are esterified with two p-cresol (4-methylphenol) molecules.
Chemical Formula: C₁₇H₁₆O₄[1]
Molecular Weight: 284.31 g/mol [1]
CAS Number: 15014-23-0[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | d | 4H | Aromatic protons (ortho to -O-) |
| ~7.00 | d | 4H | Aromatic protons (meta to -O-) |
| ~3.60 | s | 2H | CH₂ (malonate) |
| ~2.35 | s | 6H | CH₃ (p-tolyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~148 | Aromatic C-O |
| ~136 | Aromatic C-CH₃ |
| ~130 | Aromatic CH (meta to -O-) |
| ~121 | Aromatic CH (ortho to -O-) |
| ~42 | CH₂ (malonate) |
| ~21 | CH₃ (p-tolyl) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1150 | Strong | C-O stretch (ester) |
| ~820 | Strong | p-substituted aromatic C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 284.11 | [M]⁺ (Molecular Ion) |
| 177 | [M - C₇H₇O]⁺ |
| 108 | [C₇H₈O]⁺ (p-cresol) |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of diaryl malonates involves the reaction of malonic acid with the corresponding phenol in the presence of a dehydrating agent or by converting malonic acid to its acid chloride followed by reaction with the phenol.
Materials:
-
Malonic acid
-
p-Cresol (4-methylphenol)
-
Thionyl chloride (SOCl₂) or a carbodiimide reagent (e.g., DCC)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Pyridine, Triethylamine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using Thionyl Chloride:
-
Formation of Malonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend malonic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux gently for 1-2 hours or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude malonyl chloride.
-
Esterification: Dissolve the crude malonyl chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve p-cresol (2.2 equivalents) and a base such as pyridine (2.2 equivalents) in the same anhydrous solvent.
-
Cool the p-cresol solution in an ice bath and add the malonyl chloride solution dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 300 or 500 MHz NMR spectrometer.
-
The purified product is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
Data is processed to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy:
-
IR spectra are to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A small amount of the purified solid product can be analyzed as a KBr pellet or a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are to be obtained using a mass spectrometer, for instance, with an Electron Ionization (EI) source.
-
The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
FT-IR spectral analysis of substituted malonic esters
An In-depth Technical Guide to the FT-IR Spectral Analysis of Substituted Malonic Esters
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique widely used for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. For researchers, scientists, and professionals in drug development, FT-IR analysis is an invaluable tool for structural elucidation, purity assessment, and reaction monitoring.
This guide focuses on the application of FT-IR spectroscopy to the analysis of substituted malonic esters. These compounds are pivotal building blocks in organic synthesis, particularly in the creation of pharmaceuticals and other complex organic molecules. Understanding their spectral features is crucial for confirming their identity and purity. This document provides a detailed overview of the core principles, experimental protocols, and spectral data associated with the FT-IR analysis of this important class of esters.
Core Principles: Vibrational Frequencies in Malonic Esters
The infrared spectrum of a malonic ester is dominated by absorptions arising from the vibrations of its key functional groups. The presence of two ester functionalities gives rise to characteristic and often complex absorption patterns.
-
Carbonyl (C=O) Stretching: The most prominent absorption band in the spectrum of an ester is due to the C=O stretching vibration.[1] This band is typically strong and appears in the region of 1800-1600 cm⁻¹.[1] For simple aliphatic esters, this peak is often found around 1740 cm⁻¹. In diethyl malonate, the presence of two ester groups can lead to a splitting of the C=O band into two distinct peaks, observed at 1757 and 1740 cm⁻¹ in a carbon tetrachloride solution.[2] This splitting can be attributed to symmetric and antisymmetric coupling of the two C=O stretching vibrations or resonance coupling with an overtone.[2]
-
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations: one for the C-O bond adjacent to the carbonyl group (acyl-oxygen stretch) and one for the C-O bond of the alkoxy group (alkyl-oxygen stretch). These bands are also strong and typically appear in the 1300-1000 cm⁻¹ region.[1] For many esters, this results in a memorable pattern of three intense peaks: the C=O stretch and the two C-O stretches.[1]
-
C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the ethyl and substituent groups are observed in the 3000-2850 cm⁻¹ region.[3] C-H bending vibrations for CH₂ and CH₃ groups typically appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[3]
The Effect of Substitution
Substitution at the α-carbon (the carbon atom between the two carbonyl groups) significantly influences the position of the C=O stretching frequency. This is due to a combination of electronic (inductive) and steric effects.
-
Inductive Effects: Electron-withdrawing groups attached to the α-carbon tend to increase the C=O stretching frequency.
-
Steric Effects: Bulky alkyl substituents at the α-position can also raise the mean C=O stretching frequency, an effect that runs counter to their inductive properties.[2]
Experimental Protocols
Accurate and reproducible FT-IR spectra depend on proper sample preparation and instrument setup.[4] As malonic esters are typically liquids at room temperature, several methods are suitable for their analysis.
Method 1: Transmission Analysis using a Liquid Cell
This is a traditional method for analyzing non-aqueous liquid samples.[5]
Methodology:
-
Cell Preparation: Select a liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂).[4] Ensure the windows are clean, dry, and free from contamination by washing with an appropriate volatile solvent (like isopropanol or chloroform, but not water) and drying completely.[6][7]
-
Sample Loading: Using a pipette or syringe, introduce a few drops of the substituted malonic ester sample into one of the cell's ports.[4][8] Assemble the cell by placing the second window on top, allowing the liquid to spread into a thin, uniform film between the plates.[6] The ideal film should be free of air bubbles.[7][8]
-
Background Spectrum: Acquire a background spectrum of the empty, clean cell or the pure solvent if the sample is in a solution.[8][9] This is crucial for correcting for atmospheric (H₂O, CO₂) and solvent absorptions.
-
Data Acquisition: Place the loaded sample cell into the spectrometer's sample holder and acquire the spectrum.[4] To improve the signal-to-noise ratio, multiple scans (e.g., 64 scans) should be co-added and averaged.[5][9] A typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[5]
Method 2: Attenuated Total Reflectance (ATR) Analysis
ATR is a modern, convenient method that requires minimal sample preparation, making it ideal for a wide range of liquids.[5]
Methodology:
-
Crystal Preparation: Ensure the surface of the ATR crystal (commonly diamond or germanium) is impeccably clean.[4][5] This can be done by wiping with a soft tissue dampened with a volatile solvent like isopropanol.
-
Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal.[8]
-
Sample Application: Place a single drop (1-2 drops are sufficient) of the liquid malonic ester directly onto the center of the ATR crystal.[6][8]
-
Data Acquisition: If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[4] Acquire the sample spectrum using the same instrument settings (resolution, spectral range, number of scans) as the background.[5]
-
Cleaning: After analysis, thoroughly clean the ATR crystal surface with a solvent-moistened tissue to prevent cross-contamination between samples.[5]
Data Presentation: Characteristic FT-IR Frequencies
The following tables summarize the key FT-IR absorption frequencies for substituted malonic esters.
Table 1: General Characteristic FT-IR Bands for Malonic Esters
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| C-H Stretch (Alkyl) | 2980 - 2850 | Medium-Strong | From the ester alkyl chains and α-substituents.[3] |
| C=O Stretch (Ester) | 1760 - 1730 | Very Strong | Often appears as a doublet or a broad peak in malonates.[2][3] |
| C-H Bend (CH₂/CH₃) | 1470 - 1370 | Medium | Scissoring and bending vibrations of alkyl groups.[3] |
| C-O-C Asymmetric Stretch | ~1250 - 1150 | Strong | Acyl-oxygen portion of the ester linkage.[3][10] |
| C-O-C Symmetric Stretch | ~1150 - 1000 | Strong | Alkyl-oxygen portion of the ester linkage.[3][10] |
Table 2: Specific FT-IR Peak Positions for Selected Substituted Malonic Esters (Liquid Film)
| Compound | α-Substituent(s) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch/Bend (cm⁻¹) | Reference |
| Diethyl Malonate | -H, -H | 1751, 1736 (mean 1743.5) | Not specified | Not specified | [2] |
| Diethyl Ethylmalonate | -H, -Ethyl | 1750, 1729 (mean 1739.5) | Not specified | Not specified | [2] |
| Diethyl n-Propylmalonate | -H, -n-Propyl | 1745 (broad) | Not specified | Not specified | [2] |
| Diethyl n-Butylmalonate | -H, -n-Butyl | 1747 (broad) | Not specified | Not specified | [2] |
| Diethyl tert-Butylmalonate | -H, -tert-Butyl | 1754 (broad) | Not specified | Not specified | [2] |
| Diethyl Diethylmalonate | -Ethyl, -Ethyl | 1728 | Not specified | Not specified | [2] |
| (Butyl-octyl) Malonate | -H, -H | 1752, 1734 | 1178, 1146 | 2955, 2924, 2855 (stretch); 1466, 1411, 1379 (bend) | [3] |
| Dioctyl Malonate | -H, -H | 1748, 1732 | 1148, 1116 | 2956, 2927, 2857 (stretch); 1459, 1411, 1377 (bend) | [3] |
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the FT-IR analysis of malonic esters.
Caption: Workflow for FT-IR analysis of liquid malonic esters.
Caption: Logical relationship of substituent effects on C=O frequency.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. mdpi.com [mdpi.com]
Mass Spectrometry Fragmentation of Diaryl Propanedioates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaryl propanedioates, also known as diaryl malonates, are a class of organic compounds characterized by a central malonic acid core esterified with two aryl groups. These compounds are of significant interest in medicinal chemistry and materials science due to their synthetic versatility and potential biological activities. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and quality control in various research and development settings. This technical guide provides a detailed overview of the core principles of mass spectrometry fragmentation of diaryl propanedioates, with a focus on Electron Ionization (EI) and a discussion of Electrospray Ionization (ESI) techniques.
Core Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation patterns observed for diaryl propanedioates are influenced by the stability of the resulting ions and neutral losses. The aryl substituents play a significant role in directing the fragmentation pathways.
A primary fragmentation pathway for malonate derivatives involves a characteristic β-cleavage relative to the carbonyl groups, resulting in the loss of the malonate moiety.[1] For diaryl propanedioates, the stability of the benzylic or aryl cations formed upon fragmentation is a key driving force.
A common fragmentation pattern involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable benzylic-type cation. The presence of substituents on the aryl rings can significantly influence the fragmentation, often leading to unique "fingerprint" patterns for different analogs.[1]
Proposed General Fragmentation Scheme for a Diaryl Propanedioate
The following diagram illustrates a generalized fragmentation pathway for a symmetric diaryl propanedioate under EI-MS conditions.
References
An In-depth Technical Guide to Bis(4-methylphenyl) propanedioate
Abstract
This technical guide provides a comprehensive overview of Bis(4-methylphenyl) propanedioate, also known as di-p-tolyl malonate. It details the chemical identity, properties, and a generalized synthesis protocol for this diaryl malonate. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related malonate esters to provide a broader context for researchers, scientists, and drug development professionals. The document includes structured data tables for easy reference and a conceptual workflow for its synthesis, visualized using a Graphviz diagram.
Introduction
Malonic acid esters are a pivotal class of compounds in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. Their utility stems from the reactivity of the central methylene group, which is flanked by two electron-withdrawing carbonyl groups. This structural motif facilitates a variety of chemical transformations, including alkylation, acylation, and condensation reactions. Diaryl malonates, such as this compound, are a subclass of these esters with potential applications in materials science and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide focuses on the chemical characteristics and synthesis of this compound.
Chemical Identity and Properties
The compound with the common name this compound is systematically a disubstituted ester of propanedioic acid (malonic acid).
IUPAC Name: this compound
Synonyms:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 15014-23-0[1][2][3] |
| Molecular Formula | C₁₇H₁₆O₄[1][2] |
| DSSTox ID | DTXSID80483519[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 284.31 g/mol [1] |
| Exact Mass | 284.105 g/mol [1] |
Synthesis of Diaryl Malonates
Generalized Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of diaryl malonates via Fischer esterification of malonic acid with a phenol.
Materials:
-
Malonic acid
-
p-Cresol (4-methylphenol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous toluene or a similar azeotroping solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine malonic acid (1.0 equivalent), p-cresol (2.2 equivalents), and a catalytic amount of a strong acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid). Add a sufficient volume of anhydrous toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Extraction and Drying: Extract the aqueous layers with an organic solvent such as ethyl acetate. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Potential Applications in Drug Development
Malonate esters are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. They are key intermediates in the production of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and various other heterocyclic compounds of medicinal importance. The C-arylation of malonate esters is a powerful method for creating carbon-carbon bonds, leading to the synthesis of complex aryl-substituted molecules. While specific applications for this compound in drug development are not documented, its structure suggests it could serve as a precursor to compounds with potential biological activity.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: A flowchart of the key stages in the synthesis of this compound.
Conclusion
This compound is a diaryl malonate with potential applications as a chemical intermediate. This guide has provided its IUPAC name, chemical identifiers, and a generalized synthesis protocol based on established esterification methods. While specific experimental data and applications for this compound are limited in the public domain, the information provided herein, contextualized with data from related malonate esters, offers a valuable resource for researchers in organic synthesis and drug discovery. Further research into the properties and applications of this and other diaryl malonates is warranted to explore their full potential.
References
An In-depth Technical Guide to the Solubility Characteristics of Bis(4-methylphenyl) propanedioate
Introduction
Bis(4-methylphenyl) propanedioate, a diaryl malonate, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in drug development and materials science. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, alongside detailed experimental protocols for its empirical determination. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the theoretical principles governing its solubility and the practical methodologies for its assessment.
Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]
This compound is an ester with two p-tolyl (4-methylphenyl) groups. Its structure consists of a central polar propanedioate (malonate) group and two large, non-polar aromatic rings. The presence of the bulky, hydrophobic phenyl groups is expected to dominate the molecule's overall character, rendering it largely non-polar. While the ester linkages contain polar carbonyl groups that can act as hydrogen bond acceptors, they are sterically hindered by the adjacent aromatic rings.[3][4] Consequently, the molecule's ability to interact with polar solvents, particularly water, is significantly diminished.[4][5][6]
Therefore, it is predicted that this compound will exhibit poor solubility in polar protic solvents like water and alcohols. Conversely, it is expected to be soluble in a range of non-polar and moderately polar aprotic organic solvents that can effectively solvate the large aromatic moieties through van der Waals forces.
Qualitative Solubility Predictions
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents, based on its chemical structure and general solubility principles for aromatic esters.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large hydrophobic aromatic groups dominate the molecular properties, preventing effective solvation by polar water molecules.[5][6] |
| Ethanol | Sparingly Soluble | The ethyl group of ethanol provides some non-polar character, but the hydrogen-bonding network of the solvent is not ideal for the solute. | |
| Polar Aprotic | Acetone | Soluble | Acetone's moderate polarity and ability to engage in dipole-dipole interactions can solvate the ester portion of the molecule. |
| Dichloromethane (DCM) | Soluble | A good solvent for many organic compounds with moderate polarity. | |
| Tetrahydrofuran (THF) | Soluble | An effective solvent for a wide range of organic molecules. | |
| Non-Polar | Hexane | Sparingly Soluble | While non-polar, the solvation of the polar ester core might be limited. |
| Toluene | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl rings of the solute. | |
| Diethyl Ether | Soluble | A common non-polar solvent for organic synthesis and extraction. |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, the following experimental protocols can be employed.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.[7][8]
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 20-30 mg of this compound into a small, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[8]
-
Visually inspect the solution against a contrasting background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand at the same temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for the systematic qualitative solubility testing of an organic compound like this compound.
Caption: A flowchart for the systematic classification of an organic compound based on its solubility.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. saltise.ca [saltise.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-tolyl group, a common substituent in organic chemistry, consists of a toluene molecule attached to a functional group at the para position. Its presence in a molecule can significantly influence its chemical and physical properties, including its crystalline structure. Understanding the three-dimensional arrangement of atoms and molecules in the solid state is crucial for rational drug design, materials science, and fundamental chemical research. This technical guide provides a comprehensive overview of the crystalline structure of p-tolyl substituted compounds, summarizing key crystallographic data, detailing experimental protocols for structure determination, and visualizing the experimental workflow.
The spatial arrangement of the p-tolyl group, including its orientation relative to the rest of the molecule, and the intermolecular interactions it engages in, such as π-π stacking and C-H···π interactions, are critical in determining the overall crystal packing. These non-covalent interactions play a pivotal role in the stability and physical properties of the crystalline solid, including melting point, solubility, and bioavailability in the context of drug development.
This guide aims to serve as a valuable resource for researchers by presenting a consolidated view of the structural landscape of this important class of compounds.
Data Presentation: Crystallographic Parameters of Selected p-Tolyl Substituted Compounds
The following tables summarize key crystallographic data for a selection of p-tolyl substituted compounds, providing a basis for comparison of their solid-state structures. The data has been compiled from various crystallographic studies.
Table 1: Unit Cell Parameters of Representative p-Tolyl Substituted Compounds
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 1-p-Tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide[1] | C₁₄H₁₂F₃N₃O | Triclinic | P-1 | 6.065(2) | 8.391(2) | 13.529(3) | 82.047(5) | 84.350(5) | 83.377(5) | 2 |
| 1-(2-chlorophenyl)-3-(p-tolyl)urea[2] | C₁₄H₁₃ClN₂O | Monoclinic | P2₁/c | 23.904(2) | 4.6173(3) | 11.6906(13) | 90 | 96.895(9) | 90 | 4 |
| 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one[3] | C₁₈H₁₃ClO₂ | Orthorhombic | Pna2₁ | - | - | - | 90 | 90 | 90 | 8 |
| (2-Aminophenyl)(p-tolyl)methanone | C₁₄H₁₃NO | Monoclinic | P2₁/n | - | - | - | 90 | - | 90 | 4 |
| 3-((tert-butyldiphenylsilyl)methyl)-5,5-diphenyl-6-(p-tolyl)tetrahydro-2H-pyran-2-one[4] | C₄₁H₄₂O₂Si | Monoclinic | P2₁/n | 14.1100(17) | 15.8352(19) | 16.644(2) | 90 | 110.659(2) | 90 | 4 |
| 2-(4-methylphenyl)-1H-perimidine hemihydrate[5] | C₁₈H₁₄N₂·0.5H₂O | Orthorhombic | C222₁ | - | - | - | 90 | 90 | 90 | - |
| 1-methyl-2-(4-methylphenyl)-1H-perimidine[5] | C₁₉H₁₆N₂ | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 | - |
Table 2: Selected Bond Lengths and Angles in p-Tolyl Substituted Compounds
| Compound | Bond/Angle | Value |
| 1-p-Tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide[1] | N(1)–N(2)–N(3)–C(8) (°) | 176.9(1) |
| C(1)–N(1)–N(2)–N(3) (°) | -179.4(1) | |
| 1-(2-chlorophenyl)-3-(p-tolyl)urea[2] | Dihedral angle (tolyl-urea) (°) | 46.0 |
| Dihedral angle (chlorophenyl-urea) (°) | 51.1 | |
| 2-(4-methylphenyl)-1H-perimidine hemihydrate[5] | Dihedral angle (perimidine-tolyl) (°) | 34.47(5) |
| 1-methyl-2-(4-methylphenyl)-1H-perimidine (Molecule 1)[5] | Dihedral angle (perimidine-tolyl) (°) | 53.51(10) |
| 1-methyl-2-(4-methylphenyl)-1H-perimidine (Molecule 2)[5] | Dihedral angle (perimidine-tolyl) (°) | 55.96(9) |
Experimental Protocols
The determination of the crystalline structure of p-tolyl substituted compounds predominantly relies on single-crystal X-ray diffraction. The general workflow involves synthesis, crystallization, data collection, and structure solution and refinement.[6][7][8]
Synthesis and Crystallization
General Synthesis of a p-Tolyl Substituted Triazene Derivative:
A representative synthesis for a compound like 1-p-tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide involves the reduction of 4-nitrotoluene to p-tolylhydroxylamine, followed by coupling with a diazotized aniline derivative.[1]
-
Preparation of p-Tolylhydroxylamine: An aqueous alcoholic solution of 4-nitrotoluene is reduced using zinc dust and ammonium chloride at a controlled temperature (e.g., 60-65 °C).
-
Diazotization: The desired aniline (e.g., 3-aminobenzotrifluoride) is diazotized at low temperatures (0-5 °C) using sodium nitrite and a strong acid.
-
Coupling Reaction: The freshly prepared p-tolylhydroxylamine is then coupled with the diazotized aniline solution at 0-5 °C. The resulting precipitate is filtered, washed, and purified by recrystallization.[1]
Crystallization:
Growing single crystals suitable for X-ray diffraction is a critical step.[8] A common method is slow evaporation from a suitable solvent or a mixture of solvents.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, toluene, hexane) in which it has moderate solubility.
-
Slow Evaporation: The solution is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. This gradual increase in concentration promotes the formation of well-ordered single crystals.
-
Branched Tube Method: For some compounds, the branched tube method can be employed where the compound is placed in one arm of a sealed tube with a solvent, and a temperature gradient is applied to facilitate slow crystallization in the cooler arm.[1]
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides an initial model of the crystal structure.
-
Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental diffraction data using full-matrix least-squares techniques. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1] The final refined structure is validated using various crystallographic metrics.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Crystalline Structure Determination
The following diagram illustrates the typical experimental workflow for determining the crystalline structure of a p-tolyl substituted compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Z′ = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Bis(4-methylphenyl) propanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of Bis(4-methylphenyl) propanedioate, a diaryl ester of malonic acid. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates foundational knowledge, proposes a viable synthetic route, predicts spectral characteristics, and explores potential biological activities based on analogous structures. This paper aims to serve as a foundational resource for researchers initiating studies on this and related compounds.
Introduction
This compound, also known as bis(p-tolyl) malonate, is an aromatic organic compound with the chemical formula C₁₇H₁₆O₄. As a diaryl propanedioate, it possesses a structural motif that is of interest in medicinal chemistry and materials science. Diaryl esters and related compounds have demonstrated a range of biological activities, including anti-inflammatory and enzyme inhibitory effects. This guide provides an initial characterization to facilitate further research and development.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 15014-23-0[1] |
| Predicted LogP | 4.0 |
| Predicted Hydrogen Bond Donors | 0 |
| Predicted Hydrogen Bond Acceptors | 4 |
| Predicted Rotatable Bond Count | 6 |
Synthesis
Proposed Synthetic Pathway
The most direct method for the synthesis of this compound is the esterification of malonic acid with p-cresol. A common approach involves the use of a dehydrating agent or the conversion of malonic acid to a more reactive species like malonyl chloride.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Proposed)
-
Activation of Malonic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, malonic acid (1 equivalent) is suspended in an inert solvent such as toluene. Thionyl chloride (2.2 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours to form malonyl chloride. The excess thionyl chloride and solvent can be removed under reduced pressure.
-
Esterification: To the resulting malonyl chloride, a solution of p-cresol (2.2 equivalents) in an inert solvent with a non-nucleophilic base (e.g., pyridine or triethylamine, 2.2 equivalents) is added dropwise at 0 °C.
-
Reaction Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) on the p-tolyl groups: ~7.0-7.3 ppm. - Methylene protons (-CH₂-) of the propanedioate backbone: ~3.5-4.0 ppm. - Methyl protons (-CH₃) on the p-tolyl groups: ~2.3-2.4 ppm. |
| ¹³C NMR | - Carbonyl carbon (-C=O): ~165-170 ppm. - Aromatic carbons: ~115-150 ppm. - Methylene carbon (-CH₂-): ~40-45 ppm. - Methyl carbon (-CH₃): ~20-22 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration (ester): ~1730-1750 cm⁻¹. - C-O stretching vibrations: ~1100-1300 cm⁻¹. - Aromatic C=C stretching vibrations: ~1450-1600 cm⁻¹. - Aromatic C-H stretching vibrations: >3000 cm⁻¹. - Aliphatic C-H stretching vibrations: <3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 284. - Fragmentation peaks corresponding to the loss of a p-tolyloxy group (-OC₇H₇) at m/z = 177. - A peak corresponding to the p-cresol cation [HOC₇H₇]⁺ at m/z = 108. |
Potential Biological Activity and Signaling Pathways
There is no direct research on the biological activity of this compound. However, the diaryl structural motif is present in numerous biologically active compounds. Structurally related diarylpentanoids and other diaryl compounds have been reported to exhibit anti-inflammatory, antioxidant, and enzyme inhibitory activities.
Postulated Anti-Inflammatory Signaling Pathway
Given the anti-inflammatory potential of related compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB pathway, a key regulator of inflammation.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Conclusion
This compound is a compound with potential for further investigation in both medicinal chemistry and material science. This guide provides a foundational understanding of its properties, a proposed synthetic route, and predicted characterization data. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological activities. The information presented here serves as a starting point for researchers interested in exploring the potential of this and related diaryl propanedioates.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bis(4-methylphenyl) propanedioate from Malonic Acid
Abstract
This document provides a detailed protocol for the synthesis of bis(4-methylphenyl) propanedioate, also known as di-p-tolyl malonate, through the direct esterification of malonic acid with 4-methylphenol (p-cresol). This method, commonly a Fischer-Speier esterification, utilizes an acid catalyst and an azeotropic distillation setup to drive the reaction to completion. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a diaryl malonate derivative. Malonic esters are valuable intermediates in organic synthesis, notably in the malonic ester synthesis for the preparation of substituted carboxylic acids.[1][2][3] The p-tolyl moieties can impart specific physical or biological properties to the final products. The synthesis described herein is a classic Fischer esterification, a reliable and widely used method for producing esters from carboxylic acids and alcohols (or phenols) using a strong acid catalyst. The removal of water, a byproduct of the reaction, is crucial for achieving high yields.
Reaction Scheme
The overall reaction involves the condensation of two equivalents of 4-methylphenol with one equivalent of malonic acid, catalyzed by an acid, typically p-toluenesulfonic acid (PTSA) or sulfuric acid.
Experimental Protocol
3.1 Materials and Reagents
-
Malonic Acid (HOOC-CH₂-COOH)
-
4-Methylphenol (p-cresol, HO-C₆H₄-CH₃)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Hexanes (for recrystallization)
3.2 Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer (for characterization)
3.3 Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add malonic acid (1.0 eq), 4-methylphenol (2.1 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask (approx. 100-150 mL, sufficient to suspend the reactants).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Washing: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted malonic acid.
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure this compound as a crystalline solid.
Data Presentation
The following table summarizes the typical quantitative data for this synthesis.
| Parameter | Value |
| Reactants | |
| Malonic Acid | 10.4 g (0.1 mol) |
| 4-Methylphenol | 22.7 g (0.21 mol) |
| p-Toluenesulfonic Acid | 1.9 g (0.01 mol) |
| Toluene | 150 mL |
| Reaction Conditions | |
| Temperature | Reflux (~111 °C) |
| Reaction Time | 4-8 hours |
| Product Information | |
| Product Name | This compound |
| CAS Number | 15014-23-0[4] |
| Molecular Formula | C₁₇H₁₆O₄[4] |
| Molecular Weight | 284.31 g/mol [4] |
| Theoretical Yield | 28.4 g |
| Typical Experimental Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Characterization Data | |
| ¹H NMR (CDCl₃, δ ppm) | ~7.1 (d, 4H), ~6.9 (d, 4H), ~3.6 (s, 2H), ~2.3 (s, 6H) |
| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1200 (C-O, ester) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Safety Precautions
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
4-Methylphenol (p-cresol): Toxic and corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
p-Toluenesulfonic acid: Corrosive. Causes skin and eye irritation. Avoid inhalation of dust.
-
Malonic Acid: Irritant. Handle with care.
-
The reaction should be conducted in a fume hood, and appropriate personal protective equipment should be worn at all times.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a Dean-Stark trap is essential for driving the equilibrium towards the product side, ensuring a high yield. The purification by recrystallization typically affords a product of high purity suitable for further applications. Characterization by spectroscopic methods is necessary to confirm the structure and purity of the final compound.
References
Application Notes and Protocols for the Malonic Ester Synthesis of 4-(p-Tolyl)acetic Acid from p-Cresol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of carboxylic acids. This method is particularly valuable in drug discovery and development for the synthesis of a wide array of substituted acetic acids, which are common structural motifs in pharmacologically active molecules. This document provides a detailed protocol for the synthesis of 4-(p-tolyl)acetic acid, a key intermediate in the production of various pharmaceuticals, including analgesics and antidepressants, starting from the readily available precursor, p-cresol.[1][2] The synthesis involves a two-step process: the conversion of p-cresol to a suitable alkylating agent, 4-methylbenzyl bromide, followed by the classical malonic ester synthesis.
Overall Reaction Scheme
The overall synthetic route is depicted below:
Step 1: Synthesis of 4-Methylbenzyl Bromide from p-Cresol
Caption: Conversion of p-cresol to 4-methylbenzyl bromide.
Step 2: Malonic Ester Synthesis of 4-(p-Tolyl)acetic Acid
Caption: Malonic ester synthesis of 4-(p-tolyl)acetic acid.
Experimental Protocols
Part 1: Synthesis of 4-Methylbenzyl Bromide from p-Cresol
This procedure is adapted from methodologies involving the bromination of p-cresol derivatives.
Materials:
-
p-Cresol
-
Acetic anhydride
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acetylation of p-Cresol: In a round-bottom flask, combine p-cresol (1.0 eq) and acetic anhydride (1.2 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain p-cresol acetate.
-
Bromination of p-Cresol Acetate: To a solution of p-cresol acetate (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of dibenzoyl peroxide. Reflux the mixture for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude 4-methylbenzyl bromide can be purified by vacuum distillation.
Part 2: Malonic Ester Synthesis of 4-(p-Tolyl)acetic Acid
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
4-Methylbenzyl bromide
-
Sulfuric acid (concentrated)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) (concentrated)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.
-
Alkylation: Add a solution of 4-methylbenzyl bromide (1.0 eq) in absolute ethanol dropwise to the malonate enolate solution. After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Hydrolysis and Decarboxylation:
-
Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated sulfuric acid until the pH is strongly acidic. Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature. A solid may precipitate. If so, collect the solid by filtration. If no solid forms, extract the aqueous layer with diethyl ether. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-(p-tolyl)acetic acid can be purified by recrystallization from a suitable solvent such as heptane or water.[3]
Data Presentation
| Parameter | 4-Methylbenzyl Bromide | 4-(p-Tolyl)acetic Acid |
| Molecular Formula | C₈H₉Br | C₉H₁₀O₂ |
| Molecular Weight | 185.06 g/mol | 150.17 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid[2] |
| Melting Point | 34-36 °C | 88-92 °C[3] |
| Boiling Point | 218-220 °C | 265-267 °C[3] |
| Typical Yield | ~70-80% | ~80-90% (from 4-methylbenzyl bromide) |
| ¹H NMR (CDCl₃, δ) | 7.30 (d, 2H), 7.15 (d, 2H), 4.49 (s, 2H), 2.35 (s, 3H) | 11.5 (br s, 1H), 7.15 (s, 4H), 3.60 (s, 2H), 2.32 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | 138.0, 137.5, 129.3, 129.0, 33.7, 21.1 | 178.5, 136.5, 131.0, 129.5, 129.0, 40.5, 21.0[4] |
| IR (KBr, cm⁻¹) | 3020, 2920, 1610, 1515, 1210, 810 | 3300-2500 (br), 1700, 1615, 1515, 1415, 1300, 930 |
Application Notes for Drug Development
4-(p-Tolyl)acetic acid and its derivatives are valuable building blocks in medicinal chemistry. The presence of the phenylacetic acid moiety is a common feature in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The methyl group on the phenyl ring can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Intermediate for Anti-inflammatory Agents: 4-(p-Tolyl)acetic acid can serve as a precursor for the synthesis of novel anti-inflammatory agents.[2] The carboxylic acid functionality allows for the formation of amides and esters, which can be used to generate libraries of compounds for screening.
-
Precursor for Analgesics: The structural motif of 4-(p-tolyl)acetic acid is found in some analgesic compounds. Its synthesis provides a route to explore structure-activity relationships in the development of new pain management therapies.[2]
-
Building Block for Other Therapeutics: Beyond inflammation and pain, phenylacetic acid derivatives are being investigated for their potential in other therapeutic areas. The straightforward synthesis of 4-(p-tolyl)acetic acid makes it an attractive starting material for the exploration of new chemical entities.
Logical Workflow of the Synthesis
Caption: Workflow for the synthesis of 4-(p-tolyl)acetic acid.
References
Application Notes and Protocols for the Esterification of Malonic Acid with 4-Methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of bis(4-methylphenyl) malonate through the esterification of malonic acid with 4-methylphenol (p-cresol). Three potential synthetic methodologies are presented: a direct synthesis using phosphorus oxychloride, the classic Fischer-Speier esterification, and the mild Steglich esterification. This document is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary information to choose the most suitable method and execute the synthesis.
Introduction
Diaryl malonates are a class of organic compounds with potential applications in various fields, including pharmaceuticals and polymer chemistry. Their structure, featuring two aryl groups attached to a malonate backbone, allows for a wide range of further chemical modifications. The synthesis of bis(4-methylphenyl) malonate, a specific diaryl malonate, can be achieved through several esterification methods. The choice of method depends on factors such as the desired yield, the sensitivity of the starting materials, and the available laboratory equipment. This document outlines three distinct protocols for this synthesis, each with its own set of advantages and disadvantages.
Potential Applications of Bis(4-methylphenyl) malonate
While specific applications for bis(4-methylphenyl) malonate are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential utility for researchers:
-
Intermediate in Drug Discovery: Malonic acid esters are versatile precursors in the synthesis of a wide array of compounds, including barbiturates and anticonvulsants.[1] The diaryl structure of bis(4-methylphenyl) malonate could be a key building block for novel diaryl-based therapeutic agents. Diaryl compounds have shown a wide range of biological activities, including antitumor, anti-infective, and anti-inflammatory properties.
-
Monomer for Polymer Synthesis: The diester functionality of bis(4-methylphenyl) malonate makes it a potential monomer for the synthesis of polyesters. The incorporation of the bis(4-methylphenyl) moiety into a polymer backbone could impart specific thermal and mechanical properties.
-
Precursor for Biologically Active Compounds: Diethyl 2-((arylamino)methylene)malonates have shown antifungal activity.[2] This suggests that derivatives of diaryl malonates could be explored for the development of new antifungal agents.
Synthetic Methodologies
Three primary methods are proposed for the synthesis of bis(4-methylphenyl) malonate. The following sections provide detailed protocols and a comparative summary of these approaches.
Method 1: Synthesis using Phosphorus Oxychloride
This method is adapted from the successful synthesis of the closely related bis(4-methoxyphenyl) malonate and offers a direct route to the desired product.[3]
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.04 g, 10 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 2.75 g, 18 mmol) to the flask.
-
Stir the mixture at 30°C for approximately one hour.
-
To this mixture, add 4-methylphenol (p-cresol) (2.16 g, 20 mmol).
-
Heat the reaction mixture to 50°C and maintain this temperature for 30 minutes.[3]
-
After the reaction is complete, carefully pour the reaction mixture into crushed ice.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a dilute solution of sodium hydroxide, and finally with water again to remove any unreacted starting materials and byproducts.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain pure bis(4-methylphenyl) malonate.
Workflow Diagram:
Caption: Workflow for the synthesis of bis(4-methylphenyl) malonate using phosphorus oxychloride.
Method 2: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed esterification that is well-suited for phenols. This method involves reacting the carboxylic acid and the phenol in the presence of a strong acid catalyst and removing the water byproduct to drive the reaction to completion.
Generalized Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine malonic acid (1 equivalent), 4-methylphenol (2.2 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, approximately 5 mol%).
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction. This can take several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram:
Caption: Workflow for the Fischer-Speier esterification of malonic acid with 4-methylphenol.
Method 3: Steglich Esterification
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4] This reaction is typically carried out at room temperature and is suitable for substrates that may be sensitive to the harsh conditions of Fischer esterification.[4]
Generalized Protocol:
-
Dissolve malonic acid (1 equivalent) and 4-methylphenol (2.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, approximately 5-10 mol%).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 2.2 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram:
Caption: Workflow for the Steglich esterification of malonic acid with 4-methylphenol.
Comparison of Synthetic Methods
| Feature | Method 1: Phosphorus Oxychloride | Method 2: Fischer-Speier Esterification | Method 3: Steglich Esterification |
| Reagents | Malonic acid, 4-methylphenol, POCl₃ | Malonic acid, 4-methylphenol, strong acid catalyst (e.g., H₂SO₄), azeotropic solvent (e.g., toluene) | Malonic acid, 4-methylphenol, DCC, DMAP, anhydrous aprotic solvent (e.g., CH₂Cl₂) |
| Reaction Conditions | 30-50°C | Reflux temperature (e.g., ~110°C for toluene) | 0°C to room temperature |
| Reaction Time | ~1.5 hours | Several hours | Several hours to overnight |
| Byproducts | Phosphoric acid, HCl | Water | Dicyclohexylurea (DCU) |
| Advantages | Direct, relatively fast | Inexpensive reagents, scalable | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Use of corrosive and hazardous POCl₃ | High temperatures, strong acid required, equilibrium reaction | Expensive reagents (DCC, DMAP), formation of DCU can complicate purification |
| Yield | Not reported for this specific product | Generally moderate to high, dependent on efficient water removal | Generally good to high |
Characterization of Bis(4-methylphenyl) malonate
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Concentrated sulfuric acid (H₂SO₄) is a strong acid and a powerful dehydrating agent. It can cause severe burns. Handle with care and appropriate PPE.
-
Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with gloves.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of bis(4-methylphenyl) malonate can be approached through several established esterification methods. The choice of the most appropriate protocol will depend on the specific requirements of the researcher, including scale, cost, and the sensitivity of the reagents. The phosphorus oxychloride method offers a direct and relatively fast synthesis, while the Fischer-Speier esterification is a cost-effective option for larger-scale synthesis. The Steglich esterification provides a mild alternative for sensitive applications. The potential applications of bis(4-methylphenyl) malonate as a building block in drug discovery and polymer science make its synthesis a valuable endeavor for further research.
References
Application Notes and Protocols for Bis(4-methylphenyl) Propanedioate in Cyclocondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methylphenyl) propanedioate, also known as di-p-tolyl malonate, is a derivative of malonic acid with potential applications in the synthesis of heterocyclic compounds through cyclocondensation reactions. While specific literature examples detailing the use of this compound in such reactions are limited, its structural similarity to other malonic esters, such as diethyl malonate, suggests its utility as a key building block in organic synthesis. These application notes provide an overview of the expected reactivity of this compound in common cyclocondensation reactions and offer generalized protocols based on established methodologies for similar substrates.
The active methylene group in this compound, flanked by two electron-withdrawing carbonyl groups, imparts sufficient acidity to the α-protons, allowing for deprotonation by a base to form a stabilized carbanion. This nucleophilic carbanion can then participate in a variety of condensation reactions with electrophilic partners, leading to the formation of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug development.
Potential Cyclocondensation Reactions
Based on the well-established chemistry of malonic esters, this compound is anticipated to be a viable substrate in several key cyclocondensation reactions for the synthesis of important heterocyclic frameworks.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction.[1][2] This reaction is a cornerstone for the formation of carbon-carbon double bonds. When reacted with aromatic aldehydes, this compound is expected to form the corresponding arylidene derivatives, which are versatile intermediates for further transformations.
Synthesis of Barbiturates
Barbiturates, a class of compounds with significant activity in the central nervous system, are traditionally synthesized through the condensation of a malonic ester with urea. It is expected that this compound can undergo a similar cyclocondensation with urea or its derivatives in the presence of a strong base to yield 5,5-disubstituted barbituric acids.
Synthesis of Pyrimidines
Pyrimidines are a fundamental class of nitrogen-containing heterocycles found in nucleic acids and numerous pharmaceuticals. The Pinner synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound, such as a malonic ester, with an amidine or guanidine.[3] this compound is a potential precursor for the synthesis of substituted pyrimidines via this route.
Experimental Protocols (Generalized)
The following protocols are generalized based on standard procedures for similar malonic esters. Researchers should optimize these conditions for their specific substrates and experimental setup.
Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Acetic Acid (co-catalyst, optional)
-
Toluene or Benzene (solvent)
-
Dean-Stark apparatus (optional, for water removal)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable solvent such as toluene or benzene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) and, if desired, a co-catalytic amount of acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Water removal using a Dean-Stark trap can drive the reaction to completion.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired arylidene malonate.
Expected Outcome: The reaction is expected to yield the corresponding bis(4-methylphenyl) 2-(arylmethylene)propanedioate.
Protocol 2: Synthesis of 5,5-Disubstituted Barbiturates
This protocol outlines a general method for the synthesis of a barbiturate derivative from this compound and urea.
Materials:
-
This compound (pre-alkylated at the α-position if a 5,5-disubstituted barbiturate is desired)
-
Urea
-
Sodium ethoxide or sodium methoxide (strong base)
-
Absolute ethanol or methanol (solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Add this compound (1.0 eq) to the sodium ethoxide solution and stir until a clear solution is formed.
-
Add urea (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the barbituric acid derivative.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified barbiturate.
Protocol 3: Synthesis of Substituted Pyrimidines
This protocol provides a general guideline for the synthesis of a pyrimidine derivative from this compound and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol (solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.
-
Add guanidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir.
-
To this mixture, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with an appropriate acid (e.g., acetic acid) to precipitate the pyrimidine product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Data Presentation
As no specific experimental data for cyclocondensation reactions of this compound were found in the literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to meticulously record their experimental data, including reaction times, temperatures, and yields, to contribute to the body of knowledge on this compound. For comparison, Knoevenagel condensations of diethylmalonate with various aldehydes often yield products in the range of 85-95%.[4]
Visualizations
The following diagrams illustrate the generalized signaling pathways and experimental workflows for the described cyclocondensation reactions.
Caption: Generalized workflow for the Knoevenagel condensation.
Caption: Simplified workflow for barbiturate synthesis.
Caption: General scheme for pyrimidine synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Applications of Diaryl Malonates in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diaryl malonates in polymer chemistry. Diaryl malonates serve as versatile monomers and precursors for the synthesis of a variety of polymers, including polyesters and as components in the synthesis of polycarbonates. Their unique chemical structure allows for the production of polymers with tailored properties suitable for various applications, from biodegradable materials to advanced coatings.
Synthesis of Polyesters via Polycondensation
Diaryl malonates are valuable monomers for the synthesis of polyesters through polycondensation reactions with diols. This method allows for the creation of polymers with a wide range of thermal and mechanical properties. Both enzyme-catalyzed and metal-catalyzed polycondensation methods can be employed.
Enzyme-Catalyzed Polycondensation of Dimethyl Malonate with Aliphatic Diols
This protocol describes a green and sustainable method for polyester synthesis using an immobilized enzyme catalyst, which avoids the use of harsh chemicals and high temperatures.[1][2]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, combine dimethyl malonate and an aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol, or 1,8-octanediol) in a 1:1 molar ratio.
-
Catalyst Addition: Add immobilized Candida antarctica lipase B (iCaLB) to the reaction mixture.
-
Reaction Conditions: Heat the solventless mixture to 85°C.[1][2]
-
Vacuum Application: Initially, apply a vacuum of 1000 mbar for 6 hours, followed by a higher vacuum of 20 mbar for an additional 18 hours to facilitate the removal of the methanol byproduct and drive the polymerization reaction forward.[2]
-
Polymer Recovery: After the reaction is complete, cool the mixture and dissolve it in a suitable solvent like 2-methyltetrahydrofuran (MeTHF).
-
Catalyst Removal: Remove the immobilized enzyme by vacuum filtration.
-
Purification: Remove the solvent from the filtrate by rotary evaporation to yield the pure polyester. The resulting polymers are typically colorless, viscous liquids.[1]
Workflow for Enzyme-Catalyzed Polycondensation:
Enzyme-catalyzed polyester synthesis workflow.
Quantitative Data:
| Diol | Catalyst | Mn (Da) | Mw (Da) | PDI | DP |
| 1,4-Butanediol | iCaLB | ~6000 | ~9000 | ~1.5 | 29-38 |
| 1,6-Hexanediol | iCaLB | ~6000 | ~12000 | ~2.0 | 29-38 |
| 1,8-Octanediol | iCaLB | ~6000 | ~14000 | ~2.3 | 29-38 |
| Various aliphatic diols | Sb₂O₃ or Ti(OBu)₄ | 1000-2600 | - | - | 6-16 |
Table 1: Molecular weight data for polyesters synthesized from dimethyl malonate and various diols.[1][2]
Melt Polycondensation of Diethyl Malonate with Diols
This protocol outlines a conventional melt polycondensation method for synthesizing polyesters from diethyl malonate and a diol, which is suitable for producing a variety of aliphatic polyesters.
Experimental Protocol:
-
Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge diethyl malonate and a diol (e.g., 1,4-butanediol) in a desired molar ratio (typically with a slight excess of the diol).
-
Catalyst Addition: Add an esterification catalyst, such as titanium tetraisopropoxide or antimony(III) oxide, to the reaction mixture.
-
First Stage (Esterification): Heat the mixture under a nitrogen atmosphere at a temperature of 150-190°C for 2-3 hours to initiate the transesterification and distill off the ethanol byproduct.
-
Second Stage (Polycondensation): Gradually increase the temperature to 200-240°C while slowly reducing the pressure to below 1 mbar.
-
Reaction Monitoring: Continue the reaction for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Polymer Recovery: Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Workflow for Melt Polycondensation:
Melt polycondensation of diethyl malonate and a diol.
Anionic Polymerization of Methylene Malonates
Methylene malonates, which can be derived from dialkyl malonates, are highly reactive monomers that undergo anionic polymerization at room temperature. This allows for the synthesis of polymers with high molecular weights under mild conditions. Diethyl methylene malonate (DEMM) is a common monomer used for this purpose.
Experimental Protocol for Solution Polymerization of DEMM:
-
Solvent and Initiator Preparation: In a 50 mL flask equipped with a stir bar, add 10 mL of tetrahydrofuran (THF) at room temperature.
-
Inert Atmosphere: Purge the flask with nitrogen.
-
Initiator Addition: Dilute 1,1,3,3-tetramethylguanidine (TMG) in THF and add 2x10⁻⁵ mol of TMG to the flask while stirring under nitrogen.
-
Monomer Addition: Add 1.0 g of diethyl methylene malonate (DEMM) to the reaction mixture using a syringe.
-
Polymerization: Allow the reaction to proceed for 1 hour.
-
Quenching: Add an excess of trifluoroacetic acid (TFA) to terminate the polymerization.
-
Purification: Remove the solvent by vacuum distillation at room temperature to obtain the polymer. No further purification is typically required.[3]
Workflow for Anionic Polymerization of DEMM:
Anionic solution polymerization of DEMM.
Quantitative Data:
The molecular weight of poly(diethyl methylene malonate) synthesized via anionic polymerization is highly dependent on the reaction conditions, particularly the pH when initiated by water.
| Initiator/Condition | Mn (Da) | Mw (Da) | PDI |
| Water, pH 3-5 | < 32,000 | - | - |
| Water, pH 6-7 | > 300,000 | - | - |
Table 2: pH-dependent molecular weight of poly(DEMM) initiated by water.
Role in Polycarbonate Synthesis
While diaryl malonates are not typically used as direct monomers for polycarbonate synthesis, they are closely related to diaryl carbonates (e.g., diphenyl carbonate), which are key monomers in the non-phosgene route for producing polycarbonates. The transesterification of a diaryl carbonate with a bisphenol (such as bisphenol A) is a common industrial method for polycarbonate production.[4][5] The synthesis of high-purity diaryl carbonates can start from dialkyl oxalates, which share structural similarities with malonates.
Conceptual Pathway:
The relationship between diaryl malonates and polycarbonates is primarily through the synthesis of the diaryl carbonate precursor.
Conceptual pathway to polycarbonates.
Experimental Protocol for Polycarbonate Synthesis from Diphenyl Carbonate and Bisphenol A:
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column, charge diphenyl carbonate and bisphenol A in a stoichiometric ratio (typically 1:1).
-
Catalyst Addition: Add a transesterification catalyst, such as zinc acetate or 4-(dimethylamino)pyridine.[5]
-
Melt and Initial Reaction: Heat the mixture under a nitrogen atmosphere to 140-150°C to melt the reactants and initiate the transesterification reaction.[4]
-
Phenol Removal: Continue heating for approximately 2 hours to distill off the phenol byproduct.[4]
-
Polycondensation: Gradually increase the temperature and apply a vacuum to facilitate the removal of residual phenol and drive the polymerization to completion, resulting in a high molecular weight polycarbonate.
-
Polymer Recovery: Cool the molten polymer and process it as required.
Thermal Properties of Malonate-Based Polymers
The thermal properties of polymers derived from diaryl malonates are crucial for determining their processing conditions and end-use applications. These properties are typically characterized by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
General Thermal Characteristics:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer transitions from a solid to a liquid state.
-
Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade.
Quantitative Data:
| Polymer | Tg (°C) | Tm (°C) | Td (°C) |
| Poly(butylene succinate-co-55 mol % butylene malate) | - | Higher than benzyl-protected precursor | - |
| Poly(butylene succinate-co-benzyl-protected butylene malate) | Lower | Lower | - |
Table 3: Thermal properties of a malonate-containing copolyester.[6]
Note: Specific Tg, Tm, and Td values for a wider range of diaryl malonate-based polymers would require further experimental data from the literature. The values are highly dependent on the specific diol used, the molecular weight of the polymer, and its crystallinity.
References
- 1. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of poly(butylene succinate-co-butylene malate): a new biodegradable copolyester bearing hydroxyl pendant groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Di-p-tolyl Malonate: A Versatile Intermediate for the Synthesis of Novel Anticonvulsant Agents
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di-p-tolyl malonate is a valuable synthetic intermediate in the development of active pharmaceutical ingredients (APIs), particularly for neurological disorders. Its chemical structure allows for the construction of various heterocyclic scaffolds that exhibit significant biological activity. This document outlines the application of di-p-tolyl malonate in the synthesis of a promising class of anticonvulsant agents: 4-hydroxy-quinolin-2(1H)-one derivatives. The protocols detailed herein provide a comprehensive guide for the synthesis and evaluation of these compounds, highlighting the utility of di-p-tolyl malonate as a key building block in medicinal chemistry.
The synthetic strategy involves the conversion of di-p-tolyl malonate to a key malonamide intermediate, which then undergoes intramolecular cyclization to form the quinolin-2-one core. This class of compounds has demonstrated potential as modulators of GABAergic neurotransmission, a critical pathway in the regulation of neuronal excitability and the prevention of seizures.
Data Presentation
The anticonvulsant activity of quinolin-2(1H)-one derivatives, structurally related to those synthesized from di-p-tolyl malonate, has been evaluated in preclinical models. The following table summarizes the median effective dose (ED50) for protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures, which are established models for generalized tonic-clonic and absence seizures, respectively.
| Compound Class | Test Model | ED50 (mg/kg) | Reference Compound | Reference ED50 (mg/kg) |
| Substituted quinoline-2(1H)-one derivatives | MES | 27.4 | Carbamazepine | Not Specified |
| scPTZ | 22.0 | Ethosuximide | Not Specified | |
| 3,4-dihydroquinolin-2(1H)-one derivatives | MES | 10.1 | Carbamazepine | Not Specified |
| scPTZ | 9.3 | Ethosuximide | Not Specified |
Note: The data presented is for structurally related quinolin-2(1H)-one derivatives and serves as a representative measure of the potential anticonvulsant activity of compounds derived from di-p-tolyl malonate.
Experimental Protocols
The following protocols describe the synthesis of di-p-tolyl malonate and its subsequent conversion to a key intermediate, N1,N3-di-(p-tolyl)malonamide, followed by the synthesis of a representative 4-hydroxy-quinolin-2(1H)-one derivative.
Protocol 1: Synthesis of Di-p-tolyl Malonate
This protocol is based on the general synthesis of diaryl malonates.
Materials:
-
Malonyl dichloride
-
p-Cresol
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (2.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add pyridine (2.2 equivalents) with stirring.
-
Slowly add malonyl dichloride (1.0 equivalent) dropwise from the dropping funnel to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
The crude di-p-tolyl malonate can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of N1,N3-di-(p-tolyl)malonamide
Materials:
-
Di-p-tolyl malonate
-
p-Toluidine
-
Sodium methoxide (or other suitable base)
-
Anhydrous methanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve di-p-tolyl malonate (1.0 equivalent) in anhydrous methanol.
-
Add p-toluidine (2.2 equivalents) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, N1,N3-di-(p-tolyl)malonamide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Protocol 3: Synthesis of 4-Hydroxy-1-(p-tolyl)-3-(p-tolylamino)quinolin-2(1H)-one
This protocol describes the intramolecular cyclization of the malonamide intermediate to the final quinolin-2-one product.
Materials:
-
N1,N3-di-(p-tolyl)malonamide
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Place N1,N3-di-(p-tolyl)malonamide (1.0 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (or Eaton's reagent) in excess (e.g., 10-20 times the weight of the malonamide).
-
Heat the mixture with stirring at 120-140 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
The crude 4-hydroxy-1-(p-tolyl)-3-(p-tolylamino)quinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic pathway from di-p-tolyl malonate to a potential anticonvulsant agent.
Proposed Signaling Pathway
The anticonvulsant activity of quinolin-2-one derivatives is often associated with the modulation of the GABAergic system. The proposed mechanism involves the potentiation of GABA_A receptor activity, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.
Caption: Proposed mechanism of action for quinolin-2-one anticonvulsants.
Application Notes & Protocols: Synthesis of Substituted Acetic Acids via Malonic Ester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of mono- and di-substituted acetic acids.[1][2] This synthetic route utilizes a malonic ester, most commonly diethyl malonate, as the starting material. The key principle of this synthesis lies in the high acidity of the α-hydrogens of the malonic ester (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[3][4] This acidity allows for easy deprotonation to form a stabilized enolate, which can then act as a nucleophile in reactions with alkyl halides.[4][5][6] The subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted acetic acid.[3][7][8] This method provides a reliable pathway to synthesize a wide array of carboxylic acids, including those with cyclic structures.[1][4]
Overall Workflow
The synthesis proceeds through a sequence of distinct reactions that can often be performed in a single pot.[8][9] The general workflow involves enolate formation, alkylation, and a final hydrolysis and decarboxylation step. For the synthesis of di-substituted acetic acids, the enolization and alkylation steps are repeated before the final conversion to the carboxylic acid.[5][7]
Figure 1: General workflow for the synthesis of substituted acetic acids via malonic ester synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Mono-substituted Acetic Acid (Example: Pentanoic Acid)
This protocol outlines the synthesis of pentanoic acid from diethyl malonate and 1-bromopropane.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
1-Bromopropane
-
Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dichloromethane or Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Sodium bicarbonate solution
Procedure:
-
Enolate Formation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add diethyl malonate dropwise to the stirred solution at room temperature. The α-protons of diethyl malonate are acidic and will be deprotonated by the ethoxide base to form the sodium salt of the diethyl malonate enolate.[3][10]
-
-
Alkylation:
-
Work-up and Isolation of the Intermediate Ester:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve the sodium bromide byproduct.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl propylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
Add an aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄) to the crude diethyl propylmalonate.
-
Heat the mixture to reflux. This process first hydrolyzes both ester groups to form propylmalonic acid.[5][7]
-
Continued heating causes the decarboxylation of the β-keto acid intermediate, releasing carbon dioxide and yielding pentanoic acid.[3][11] The reaction can be monitored for the cessation of CO₂ evolution.
-
-
Final Purification:
-
Cool the reaction mixture.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain pure pentanoic acid.
-
Protocol 2: Synthesis of a Di-substituted Acetic Acid (Example: 2-Methylpentanoic Acid)
This protocol describes the synthesis of 2-methylpentanoic acid, which involves a sequential, two-step alkylation.[10]
Procedure:
-
First Alkylation:
-
Follow steps 1 and 2 from Protocol 1, using 1-bromopropane as the first alkyl halide to form diethyl propylmalonate.
-
Isolate the crude diethyl propylmalonate as described in step 3 of Protocol 1.
-
-
Second Enolate Formation:
-
Dissolve the isolated diethyl propylmalonate in absolute ethanol containing sodium ethoxide. The remaining acidic α-proton will be removed to form a new enolate.[10]
-
-
Second Alkylation:
-
Add a second alkyl halide, in this case, methyl iodide, to the reaction mixture.
-
Heat the mixture to reflux to complete the second alkylation, yielding diethyl methylpropylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
Follow step 4 from Protocol 1. The di-substituted ester is hydrolyzed and subsequently decarboxylated upon heating in an acidic solution to yield 2-methylpentanoic acid.
-
-
Purification:
-
Follow step 5 from Protocol 1 for the final purification of the product.
-
Data Presentation
The following table summarizes representative examples of substituted acetic acids synthesized via the malonic ester synthesis. Yields can vary based on reaction conditions and the nature of the alkyl halide.
| Entry | Alkyl Halide(s) | Product | Representative Yield (%) |
| 1 | 1-Bromopropane | Pentanoic acid | 80-90 |
| 2 | 1-Bromobutane | Hexanoic acid | 80-85 |
| 3 | Benzyl chloride | 3-Phenylpropanoic acid | 75-85 |
| 4 | 1) 1-Bromopropane2) Methyl iodide | 2-Methylpentanoic acid | 70-80 |
| 5 | 1,4-Dibromobutane | Cyclopentanecarboxylic acid | 60-70 |
Note: Yields are illustrative and depend on specific experimental conditions. The synthesis of cycloalkanecarboxylic acids is achieved using a dihalide, where the second alkylation step occurs intramolecularly.[4]
Reaction Mechanism
The mechanism of the malonic ester synthesis involves a series of well-understood organic reactions. The key steps are the formation of a highly stabilized enolate, nucleophilic substitution, and a final decarboxylation that proceeds through a cyclic transition state.
Figure 2: Key mechanistic steps of the malonic ester synthesis.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Ch21: Malonic esters [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 11. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
Application Note: A Novel Approach to Barbiturate Synthesis Using Bis(4-methylphenyl) propanedioate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a potential synthetic route for novel barbiturate derivatives utilizing bis(4-methylphenyl) propanedioate as a key precursor. While the classical synthesis of barbiturates involves the condensation of dialkyl malonates (such as diethyl malonate) with urea, the use of diaryl propanedioates presents an opportunity for creating new chemical entities. This application note provides a hypothetical protocol, data, and workflow for the synthesis of 5,5-di-p-tolylbarbituric acid, a novel barbiturate derivative. It also describes the general mechanism of action for barbiturates as central nervous system depressants.
Introduction: The Synthesis of Barbiturates
Barbiturates are a class of drugs that act as central nervous system depressants, and they have been historically used as anxiolytics, hypnotics, and anticonvulsants. The core structure of these drugs is the barbiturate nucleus, which is a pyrimidine derivative.
The most common and established method for synthesizing barbiturates is the condensation reaction between a disubstituted malonic ester and urea in the presence of a strong base, such as sodium ethoxide. This reaction leads to the formation of the six-membered heterocyclic ring characteristic of barbiturates. The nature of the substituents on the malonic ester determines the properties of the resulting barbiturate.
This note explores a novel, hypothetical synthetic pathway using This compound , a diaryl malonate, to synthesize a new barbiturate derivative. The use of an aryl ester instead of an alkyl ester may influence reaction kinetics and yield, and the resulting product, 5,5-di-p-tolylbarbituric acid, represents a new chemical entity with potential for unique pharmacological properties.
Proposed Synthetic Pathway
The proposed synthesis involves the condensation of this compound with urea. The reaction is catalyzed by a base, which facilitates the nucleophilic attack of urea on the carbonyl carbons of the malonate. A subsequent intramolecular cyclization and elimination of two molecules of p-cresol yields the barbiturate ring.
Reaction Scheme:
Experimental Protocols
This section provides a detailed, hypothetical protocol for the synthesis of 5,5-di-p-tolylbarbituric acid.
3.1. Materials and Equipment
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This compound
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Urea
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Sodium metal
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Absolute ethanol
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Anhydrous diethyl ether
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Hydrochloric acid (HCl)
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Round-bottom flask with a reflux condenser
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Heating mantle
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Magnetic stirrer
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Filtration apparatus (Büchner funnel)
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Rotary evaporator
-
Melting point apparatus
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NMR and IR spectrometers for characterization
3.2. Synthesis Protocol
-
Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 50 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
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Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 2.84 g (25 mmol) of urea, followed by 7.15 g (25 mmol) of this compound.
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Reflux: Heat the mixture to reflux with constant stirring for 8-10 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.
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Precipitation: Dissolve the resulting solid residue in 100 mL of water. Acidify the solution by slowly adding concentrated HCl until the pH is approximately 2. A white precipitate of 5,5-di-p-tolylbarbituric acid should form.
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Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting material.
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Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the structure using NMR and IR spectroscopy to confirm the presence of the barbiturate ring and the p-tolyl groups.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the proposed synthesis.
| Compound | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equivalent |
| This compound | 286.31 | 7.15 | 25 | 1.0 |
| Urea | 60.06 | 2.84 | 25 | 1.0 |
| Sodium | 22.99 | 1.15 | 50 | 2.0 |
| Product | ||||
| 5,5-di-p-tolylbarbituric acid | 308.33 | 5.39 | 17.5 | - |
| Theoretical Yield: | 7.71 g | |||
| Hypothetical Percent Yield: | 70% |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis protocol.
Caption: Workflow for the synthesis of 5,5-di-p-tolylbarbituric acid.
5.2. General Signaling Pathway of Barbiturates
Barbiturates exert their effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel. They bind to a specific allosteric site on the receptor, which is distinct from the binding sites for GABA and benzodiazepines. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Caption: General mechanism of action of barbiturates on the GABA-A receptor.
Conclusion
The use of this compound offers a theoretical pathway for the synthesis of novel barbiturate derivatives. The provided protocol is a starting point for the development of these new compounds. Further research would be required to optimize the reaction conditions and to evaluate the pharmacological and toxicological profiles of the resulting products, such as 5,5-di-p-tolylbarbituric acid. This approach could expand the chemical space of barbiturate-like compounds for potential therapeutic applications.
Troubleshooting & Optimization
Optimizing the Synthesis of Bis(4-methylphenyl) propanedioate: A Technical Support Center
For researchers, scientists, and professionals in drug development, optimizing the synthesis of chemical compounds is a critical aspect of accelerating discovery and innovation. This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of bis(4-methylphenyl) propanedioate, also known as bis(p-tolyl) malonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Ineffective catalyst or incorrect catalyst concentration.- Presence of water in the reaction mixture, hindering the esterification equilibrium.- Steric hindrance from the p-cresol reactant. | - Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).- Use a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Optimize catalyst loading (typically 1-5 mol%).- Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to remove water as it forms.[1][2]- Consider using a more reactive derivative of malonic acid, such as malonyl chloride, to overcome steric hindrance. |
| Formation of Side Products | - Decarboxylation: Malonic acid can decarboxylate at elevated temperatures to form acetic acid, which can then esterify with p-cresol.- Transesterification: If using a dialkyl malonate as a starting material with a different alcohol as the solvent, transesterification can occur.[3]- Self-condensation of p-cresol: Under harsh acidic conditions, p-cresol can undergo self-condensation reactions. | - Maintain a controlled reaction temperature. The use of a milder coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can avoid high temperatures.- Use p-cresol as the limiting reagent or use a solvent that is not an alcohol.- Use a moderate amount of acid catalyst and avoid excessively high temperatures. |
| Product is an Inseparable Mixture | - Presence of unreacted starting materials (malonic acid and p-cresol).- Formation of mono-esterified product (4-methylphenyl hydrogen propanedioate). | - Use an excess of one reactant (typically the less expensive one) to drive the reaction to completion and simplify purification.- After the reaction, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted malonic acid and the mono-ester. Unreacted p-cresol can often be removed by recrystallization or column chromatography. |
| Product is Difficult to Purify | - Oily or waxy product consistency.- Co-crystallization with impurities. | - Attempt recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).- If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three main synthetic routes:
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Direct Fischer Esterification: This is the reaction of malonic acid with two equivalents of p-cresol in the presence of an acid catalyst. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction.[1]
-
Acid Chloride Route: Malonyl chloride is reacted with two equivalents of p-cresol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This method is often faster and proceeds under milder conditions than Fischer esterification.
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DCC Coupling: Malonic acid is coupled with two equivalents of p-cresol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is also mild but can be more expensive.
Q2: How can I maximize the yield in a Fischer esterification of malonic acid and p-cresol?
A2: To maximize the yield, you should:
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Use a molar excess of one of the reactants, typically the less expensive one (often p-cresol).
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Use an effective acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.
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Continuously remove water from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent.[1][2]
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Ensure the reaction goes to completion by monitoring it with TLC.
Q3: What is the role of the acid catalyst in Fischer esterification?
A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (p-cresol).[4]
Q4: Are there any safety precautions I should take when working with the reagents for this synthesis?
A4: Yes. p-Cresol is toxic and corrosive. Malonyl chloride is highly corrosive and reacts violently with water. Strong acids like sulfuric acid are also highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Direct Fischer Esterification
This protocol describes the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus.
Materials:
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Malonic acid (1 equivalent)
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p-Cresol (2.2 equivalents)
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p-Toluenesulfonic acid monohydrate (0.1 equivalents)
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Toluene (as solvent)
Procedure:
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Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
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To the flask, add malonic acid, p-cresol, p-toluenesulfonic acid monohydrate, and toluene.
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Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
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Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the limiting reagent.
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Allow the reaction mixture to cool to room temperature.
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Wash the toluene solution with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Malonyl Chloride
This protocol outlines the synthesis using the more reactive malonyl chloride.
Materials:
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Malonyl chloride (1 equivalent)
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p-Cresol (2.2 equivalents)
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Pyridine (2.2 equivalents)
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Anhydrous dichloromethane (DCM) (as solvent)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-cresol and pyridine in anhydrous DCM.
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Cool the solution in an ice bath.
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Slowly add a solution of malonyl chloride in anhydrous DCM to the cooled solution with stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis shows the reaction is complete.
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Wash the reaction mixture with 1M HCl solution, then with saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
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Purify the resulting crude product as needed.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of this compound based on typical esterification trends.
Table 1: Effect of Catalyst Loading on Yield (Fischer Esterification)
| Catalyst (p-TSA) Loading (mol%) | Approximate Yield (%) |
| 0.5 | 45 |
| 1.0 | 65 |
| 2.5 | 80 |
| 5.0 | 85 |
| 10.0 | 85 (no significant increase) |
Table 2: Effect of Reactant Ratio on Yield (Fischer Esterification)
| Molar Ratio (p-Cresol : Malonic Acid) | Approximate Yield (%) |
| 2.0 : 1.0 | 75 |
| 2.2 : 1.0 | 85 |
| 2.5 : 1.0 | 88 |
| 3.0 : 1.0 | 90 |
Visualizations
The following diagrams illustrate the key chemical pathways and workflows discussed.
Caption: Fischer Esterification pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Purification of Crude Bis(4-methylphenyl) propanedioate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Bis(4-methylphenyl) propanedioate via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue ID | Question | Possible Causes & Solutions |
| CRY-001 | No crystals are forming, even after the solution has cooled to room temperature or in an ice bath. | Supersaturation: The solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod to create nucleation sites.[1] Seeding the solution with a tiny crystal of pure this compound can also induce crystallization. Too much solvent: An excessive amount of solvent may have been used, preventing the solution from reaching saturation upon cooling.[1] Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Inappropriate solvent: The chosen solvent may not be suitable for this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] A different solvent or a mixture of solvents may be necessary. |
| CRY-002 | The product has "oiled out" instead of forming crystals, resulting in a cloudy liquid or oily droplets. | High concentration of impurities: A high impurity level can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like column chromatography. Solution cooled too quickly: Rapid cooling can sometimes lead to the formation of an oil instead of crystals.[4] Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Inappropriate solvent: The boiling point of the solvent might be higher than the melting point of the compound. If the compound dissolves in the hot solvent and then melts, it may oil out upon cooling. Choose a solvent with a lower boiling point. |
| CRY-003 | The recrystallized product is still colored or appears impure. | Insoluble impurities: If the hot solution was not filtered, insoluble impurities may have been co-precipitated with the product. The hot, saturated solution should be filtered to remove any suspended particles. Colored impurities: If the crude material is colored, activated charcoal can be added to the hot solution to adsorb these impurities. After a brief heating period, the charcoal is removed by hot filtration before cooling. Crystallization was too rapid: Fast crystal growth can trap impurities within the crystal lattice.[4] Ensure the solution cools slowly and undisturbed. |
| CRY-004 | The final yield of the purified product is very low. | Too much solvent was used: As mentioned in CRY-001, using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[2][3][4] Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Premature crystallization: If crystallization occurs while the solution is still hot (e.g., during hot filtration), product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. Washing with the wrong solvent or too much solvent: Washing the collected crystals with a solvent in which they are highly soluble, or with an excessive amount of cold solvent, will dissolve some of the product.[2][3] Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[2][3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[2][3] Additionally, the impurities should either be very soluble in the cold solvent or insoluble in the hot solvent. For aromatic esters like this compound, common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate. Small-scale solubility tests with the crude material are essential to determine the best solvent system.
Q3: What are the key steps in a successful recrystallization?
A3: The key steps are:
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Choosing a suitable solvent.
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Dissolving the crude solid in the minimum amount of hot solvent.
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Decolorizing the solution with activated charcoal if necessary.
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Removing insoluble impurities by hot filtration.
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Allowing the solution to cool slowly and undisturbed to promote crystal growth.
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Collecting the pure crystals by vacuum filtration.
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Washing the crystals with a small amount of ice-cold solvent.
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Drying the crystals thoroughly.[2]
Q4: Can I reuse the mother liquor to obtain more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating some of the solvent to concentrate the solution and then cooling it again. However, this second crop is typically less pure than the first.
Q5: My purified product has a wide melting point range. What does this indicate?
A5: A broad melting point range is generally an indication of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If your recrystallized product shows a wide range, a second recrystallization may be necessary to improve its purity.
Physicochemical Data and Solvent Properties
Due to the limited availability of specific experimental data for this compound, the following table includes its known properties and solubility information for structurally similar compounds to guide solvent selection.
| Property | Value / Information |
| Compound Name | This compound |
| CAS Number | 15014-23-0 |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| General Solubility Profile (Aromatic Esters) | Generally soluble in less polar organic solvents like ethers and aromatic hydrocarbons. Moderate solubility in alcohols and esters. Sparingly soluble to insoluble in water. |
| Potential Recrystallization Solvents (to be tested) | Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, n-Hexane, or mixed solvent systems (e.g., Ethanol/Water, Toluene/Hexane). |
| Solubility of a Structurally Similar Compound (Dibenzyl Malonate) | Miscible with ether and alcohol; sparingly soluble in water. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The ideal solvent and specific volumes should be determined through preliminary small-scale trials.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
- Add a few drops of a potential solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
- Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.
- Allow the hot solutions to cool to room temperature and then place them in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate.
- Continue to add the hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
- If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove the solid impurities. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
5. Crystallization:
- Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
7. Drying:
- Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
- For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Preventing dialkylation in malonic ester synthesis
Technical Support Center: Malonic Ester Synthesis
Welcome to the technical support center for malonic ester synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is dialkylation in the context of malonic ester synthesis, and why is it a problem?
A1: Dialkylation is a common side reaction in malonic ester synthesis where the alpha-carbon of the malonic ester is alkylated twice instead of just once.[1] This occurs when the mono-alkylated intermediate is deprotonated again by the base and reacts with a second molecule of the alkyl halide before the final hydrolysis and decarboxylation steps.[1][2] This side reaction is a significant drawback as it leads to a mixture of mono- and di-substituted products, which can be difficult to separate, ultimately resulting in lower yields of the desired mono-alkylated product.[1][3]
Q2: I am observing significant amounts of a dialkylated product. What are the most likely causes?
A2: The formation of dialkylated products is a frequent issue.[1] The primary cause is the deprotonation and subsequent alkylation of the mono-alkylated malonic ester.[2] Key factors that promote this unwanted second reaction include:
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Stoichiometry: Using a 1:1 molar ratio of malonic ester to alkyl halide can leave unreacted base and alkyl halide available to react with the mono-alkylated product.
-
Reaction Conditions: Allowing the reaction to proceed for too long or at elevated temperatures can increase the likelihood of the second alkylation.
-
Order of Reagent Addition: The method of combining the reactants can significantly influence the outcome.
Q3: How can I control the stoichiometry to favor mono-alkylation?
A3: Controlling the stoichiometry is a critical step in preventing dialkylation. Using an excess of the malonic ester can help ensure that the alkyl halide is consumed before it can react with the mono-alkylated product.[4] For reactions using potassium carbonate as the base, specific molar ratios have been shown to favor the formation of C-monosubstituted products.[5]
Data Presentation: Recommended Molar Ratios for Mono-alkylation
The following table summarizes recommended molar ratios for favoring mono-alkylation when using potassium carbonate as the base.
| Component | Molar Ratio Range (Advantageous) | Molar Ratio Range (Specific) | Citation |
| Dialkyl Malonate | 1 | 1 | [5] |
| Alkyl Halide | 1.5 - 3.0 | 2.0 - 2.5 | [5] |
| Potassium Carbonate | 0.4 - 0.6 | 0.45 - 0.5 | [5] |
Q4: Does the choice of base matter in preventing dialkylation?
A4: Yes, the choice and amount of base are important. A full equivalent of base, such as sodium ethoxide, is typically used to ensure the initial malonic ester is completely converted to its enolate form.[6] It is crucial that the alkoxide base matches the alkyl group of the ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, a reaction that would scramble the ester groups.[1][3] While strong bases are needed for deprotonation, malonic esters are relatively acidic (pKa ≈ 13), so excessively strong bases like LDA are not typically required.[7][8]
Q5: How does steric hindrance affect the reaction outcome?
A5: The alkylation step proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[7][9] Using bulky alkyl halides can inherently favor mono-alkylation because the introduction of a large first alkyl group will sterically hinder the approach of a second alkyl group. Conversely, primary and methyl halides are more reactive and may lead to higher proportions of dialkylation if other conditions are not optimized.[7] Tertiary alkyl halides are generally unsuitable for this reaction due to excessive steric hindrance preventing the SN2 reaction.[9]
Troubleshooting Guide
Issue: Excessive Dialkylation Product Observed
This guide provides a logical workflow to diagnose and resolve the issue of undesired dialkylation.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting flowchart for preventing dialkylation.
Experimental Protocols
Protocol for Optimized Mono-alkylation of Diethyl Malonate
This protocol incorporates strategies to minimize dialkylation.
Objective: To synthesize a mono-alkylated carboxylic acid from diethyl malonate with minimal formation of the dialkylated byproduct.
Materials:
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Diethyl malonate
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Absolute ethanol
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Sodium metal (or Sodium Ethoxide)
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Alkyl halide (primary or secondary)
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Diethyl ether (anhydrous)
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Aqueous HCl
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Aqueous NaOH
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Heating mantle, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a three-necked flask equipped with a reflux condenser and dropping funnel, carefully add clean sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 to 1.2 equivalents) dropwise to the stirred solution. Stir for 30-60 minutes to ensure complete formation of the enolate.[6][8]
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Alkylation: In a separate flask, prepare a solution of the desired alkyl halide (0.8 to 0.9 equivalents, ensuring malonate is in excess). Gently heat the alkyl halide solution to reflux.
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Controlled Addition: Transfer the prepared enolate solution to a dropping funnel and add it dropwise to the refluxing alkyl halide solution over a period of 1-2 hours.[6] This ensures the enolate concentration remains low relative to the alkylating agent, minimizing the chance of the mono-alkylated product reacting further.[6]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the alkyl halide is fully consumed.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature. Perform a standard work-up, often involving the removal of ethanol under reduced pressure, followed by the addition of water and extraction with diethyl ether. The combined organic layers contain the alkylated malonic ester. To hydrolyze the ester, treat it with an excess of aqueous NaOH solution and heat under reflux until the ester is fully saponified.[9]
-
Decarboxylation: After cooling, acidify the basic solution carefully with concentrated HCl until it is strongly acidic. Heat the acidic solution gently. Decarboxylation will occur, evidenced by the evolution of CO₂ gas.[9][10] Continue heating until gas evolution ceases.
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Isolation: Cool the solution and extract the final carboxylic acid product with a suitable organic solvent. Dry the organic extracts, remove the solvent, and purify the product, typically by distillation or recrystallization.
Mandatory Visualization: Malonic Ester Synthesis Pathway
Caption: Reaction pathway highlighting the critical step to prevent dialkylation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 6. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of Diaryl Malonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of diaryl malonates. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of diaryl malonates?
A1: The primary side reactions in diaryl malonate synthesis include:
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Diarylation: The substitution of both acidic protons on the malonate's central carbon, leading to the formation of a diarylated product instead of the desired monoarylated product.[1]
-
Hydrolysis: The cleavage of one or both ester groups to form the corresponding carboxylic acid or malonic acid derivative, which can be partial or complete depending on the reaction conditions.[2][3][4]
-
Decarboxylation: The loss of a carboxyl group as carbon dioxide, which often occurs after hydrolysis, to yield a substituted aryl-acetic acid derivative.[3][4][5] This is particularly prevalent with vigorous hydrolysis conditions.[3]
-
O-Arylation: The arylation of the enolate oxygen instead of the carbon, leading to the formation of a ketene acetal or diaryl ether byproduct, particularly in Ullmann-type condensations.[6][7]
-
Dehalogenation: Reduction of the aryl halide starting material, leading to the formation of an arene byproduct. This can be observed in copper-catalyzed reactions like the Ullmann coupling.
Q2: How can I control monoarylation versus diarylation?
A2: Controlling the stoichiometry of the reactants is crucial. Using an excess of the malonate ester can favor monoalkylation.[8] Additionally, the choice of base and reaction conditions plays a significant role. Stronger bases and longer reaction times can increase the likelihood of deprotonating the monoarylated product, leading to a second arylation. Some modern catalytic systems, including those using palladium with specific phosphine ligands, have been developed to improve the selectivity for monoarylation.
Q3: What are the typical methods for synthesizing diaryl malonates?
A3: Common synthetic routes include:
-
Copper-Catalyzed C-Arylation (Ullmann-type reaction): This involves the coupling of an aryl halide with a malonate ester in the presence of a copper catalyst and a base.[9][10] Ligands like 2-picolinic acid or 2-phenylphenol can improve reaction efficiency and allow for milder conditions.[9][10]
-
Palladium-Catalyzed C-Arylation: These methods utilize palladium catalysts with specific ligands to couple aryl halides with malonate esters.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for copper-catalyzed arylations.[12][13]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Monoaryl Malonate
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time or temperature. For microwave-assisted synthesis, consider increasing the irradiation time, but be cautious as this may also lead to byproduct formation.[13]- Ensure all reagents are pure and dry, especially the solvent. Water can interfere with the reaction.[14]- Use a more active catalyst system. For copper-catalyzed reactions, ensure the Cu(I) source is fresh. The addition of a suitable ligand, such as 1,10-phenanthroline or 2-picolinic acid, can enhance catalyst activity.[15] |
| Diarylation as a Major Side Product | - Use an excess of the diethyl malonate relative to the aryl halide to statistically favor monoarylation.[8]- Use a milder base or control the stoichiometry of the base. A very strong base can deprotonate the monoarylated product, facilitating a second arylation.- Lower the reaction temperature to reduce the rate of the second arylation. |
| Hydrolysis of the Ester | - Ensure anhydrous reaction conditions. Use dry solvents and reagents.- Choose a non-nucleophilic base if possible, or a base that is less likely to promote hydrolysis. Cesium carbonate is a common choice in many arylation protocols.[12] |
| Dehalogenation of Aryl Halide | - This is a common issue in Ullmann couplings.[15] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize side reactions.- Optimize the catalyst-to-ligand ratio. |
Problem 2: Presence of Significant Amounts of Aryl-Acetic Acid Byproduct
Possible Cause & Solutions:
This byproduct indicates that both hydrolysis and decarboxylation have occurred.
| Cause | Recommended Solution |
| Harsh Reaction or Work-up Conditions | - Avoid high temperatures during the reaction and work-up. Phenylmalonic acids with electron-withdrawing groups can be thermally unstable and prone to decarboxylation.[3]- Use milder conditions for hydrolysis if this is an intended subsequent step. For example, using aqueous KOH with a co-solvent at 0°C can achieve monohydrolysis without inducing decarboxylation.[2]- During work-up, avoid strong acidic or basic conditions if the diaryl malonate is the desired final product. Neutralize the reaction mixture carefully at low temperatures. |
| Presence of Water | - As with hydrolysis, ensure all reagents and solvents are anhydrous to prevent the initial hydrolysis step that precedes decarboxylation. |
Problem 3: Formation of O-Arylated Byproducts
Possible Cause & Solutions:
This is a result of the ambident nature of the malonate enolate, which can react through its oxygen atom.
| Cause | Recommended Solution |
| Reaction Conditions Favoring O-Arylation | - The choice of solvent can influence the C- versus O-arylation ratio. Aprotic, less polar solvents may favor O-arylation in some cases.- The nature of the arylating agent and the counter-ion of the enolate can also play a role. "Harder" electrophiles tend to favor O-alkylation. |
| Ullmann Diaryl Ether Synthesis as a Competing Pathway | - In copper-catalyzed reactions, especially with phenols present as impurities or formed in situ, the Ullmann diaryl ether synthesis can be a competing reaction.[16][17] Ensure high purity of starting materials. |
Data Presentation: Comparison of Synthetic Methods
The following tables summarize reported yields for the synthesis of diaryl malonates using different methods. Note that yields are highly substrate-dependent.
Table 1: Copper-Catalyzed Arylation of Diethyl Malonate with Aryl Halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | CuI / 2-phenylphenol | Cs₂CO₃ | Dioxane | 70 | 24 | 95 | [10] |
| 4-Iodoanisole | CuI / 2-phenylphenol | Cs₂CO₃ | Dioxane | 70 | 24 | 91 | [10] |
| 1-Iodonaphthalene | CuI / 2-phenylphenol | Cs₂CO₃ | Dioxane | 70 | 24 | 85 | [10] |
| 4-Iodotoluene | CuI / 2-picolinic acid | Cs₂CO₃ | Dioxane | RT | 14 | 87 | [9] |
| Methyl 2-iodobenzoate | Cu(OTf)₂ / 2-picolinic acid | Cs₂CO₃ | Toluene | 90 | 0.5 (MW) | 92 | [12][13] |
| 2-Iodobenzonitrile | Cu(OTf)₂ / 2-picolinic acid | Cs₂CO₃ | Toluene | 90 | 0.5 (MW) | 85 | [12][13] |
Table 2: Hydrolysis and Decarboxylation of Diaryl Malonates
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH, reflux | 2-(Perfluorophenyl)acetic acid | 63 | [3] |
| Diethyl phenylmalonate | t-BuNH₂/LiBr/EtOH/H₂O, reflux | Phenylacetic acid | 95 | [4] |
| Dimethyl 2-(4-methoxyphenyl)malonate | KOH, MeOH/H₂O, 90°C | 2-(4-Methoxyphenyl)acetic acid | 94 | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Copper-Catalyzed α-Arylation of Diethyl Malonate [12][13]
-
To a microwave reaction vial, add the aryl halide (1 mmol), cesium carbonate (3 mmol), copper(II) triflate (Cu(OTf)₂, 0.1 mmol), and 2-picolinic acid (0.2 mmol).
-
Flush the vial with argon.
-
Add anhydrous toluene (5 mL) followed by diethyl malonate (2 mmol).
-
Cap the vial and place it in the microwave reactor.
-
Irradiate the mixture at 90°C for 30 minutes.
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Room-Temperature Copper-Catalyzed α-Arylation of Diethyl Malonate [9]
-
In a reaction flask, combine the aryl iodide (1 mmol), copper(I) iodide (CuI, 5 mol%), 2-picolinic acid (10 mol%), and cesium carbonate (2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous dioxane (2 mL) and diethyl malonate (2 mmol).
-
Stir the reaction mixture at room temperature for the specified time (typically 14-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. portal.amelica.org [portal.amelica.org]
- 5. researchgate.net [researchgate.net]
- 6. Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent reaction pathways for phenol arylation by arynes: synthesis of helicenes and 2-arylphenols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. Room-temperature copper-catalyzed alpha-arylation of malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Copper-catalyzed [3+2] annulation of O-acyl ketoximes with 2-aryl malonates for the synthesis of 3-aryl-4-pyrrolin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Improving reaction conditions for p-tolyl malonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction conditions for the synthesis of p-tolyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing diethyl p-tolylmalonate?
A1: The two main synthetic routes for diethyl p-tolylmalonate are the Malonic Ester Synthesis and Transesterification.
-
Malonic Ester Synthesis: This is a classic and widely used method. It involves the deprotonation of diethyl malonate with a suitable base to form a nucleophilic enolate, followed by an SN2 reaction with a p-tolyl halide (e.g., p-tolyl bromide).[1][2]
-
Transesterification: This method involves the reaction of diethyl malonate with p-cresol in the presence of a catalyst. This route is being explored as a potentially more atom-economical alternative.
Q2: How do I choose the right base for the malonic ester synthesis of diethyl p-tolylmalonate?
A2: The choice of base is critical for the successful deprotonation of diethyl malonate. Common bases include sodium ethoxide (NaOEt) and sodium hydride (NaH).
-
Sodium Ethoxide (NaOEt): This is a common and effective base for this reaction. It is typically used in a protic solvent like ethanol. A key consideration is to use the same alkoxide as the ester to prevent transesterification as a side reaction.[3]
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that can be used in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). It offers the advantage of an irreversible deprotonation.
Q3: What are the recommended solvents for the malonic ester synthesis?
A3: The choice of solvent depends on the base being used.
-
When using sodium ethoxide , absolute ethanol is the solvent of choice.
-
With sodium hydride , aprotic solvents such as THF or DMF are suitable. It is crucial to use anhydrous solvents to prevent quenching of the base.
Q4: What is the most common side reaction in the synthesis of diethyl p-tolylmalonate, and how can I minimize it?
A4: The most common side reaction is dialkylation, where the p-tolyl group is added to both alpha-hydrogens of the diethyl malonate.[1][3] To minimize this:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the p-tolyl halide.[4]
-
Slow Addition: Add the p-tolyl halide slowly to the reaction mixture containing the diethyl malonate enolate. This helps to maintain a low concentration of the alkylating agent.
-
Temperature Control: Maintain a controlled temperature during the addition of the alkylating agent.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress.[5]
-
Procedure: Spot the reaction mixture, the diethyl malonate starting material, and a co-spot (a mixture of the reaction mixture and starting material) on a TLC plate.
-
Eluent: A non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v), is typically effective.
-
Visualization: The spots can be visualized under UV light and/or by staining with a potassium permanganate solution.[5] The product, diethyl p-tolylmalonate, should have a different Rf value than the starting diethyl malonate. The reaction is complete when the starting material spot is no longer visible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base. 2. Wet solvent or reagents. 3. Reaction temperature is too low. 4. Inactive p-tolyl halide. | 1. Use a fresh batch of base. 2. Ensure all solvents and reagents are thoroughly dried. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Check the purity of the p-tolyl halide. |
| Presence of a Significant Amount of Dialkylated Product | 1. Stoichiometry of reagents is incorrect. 2. Rapid addition of the p-tolyl halide. | 1. Use a 1.1 to 1.5 molar excess of diethyl malonate. 2. Add the p-tolyl halide dropwise to the reaction mixture over an extended period. |
| Incomplete Reaction (Both Starting Material and Product Observed) | 1. Insufficient amount of base. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Ensure at least one full equivalent of base is used. 2. Continue to stir the reaction at the appropriate temperature and monitor by TLC until the starting material is consumed. 3. If the reaction is sluggish, consider gently heating the reaction mixture. |
| Difficulty in Purifying the Product | 1. Close Rf values of the product and byproducts on TLC. 2. Oiling out during column chromatography. | 1. Optimize the solvent system for column chromatography by testing different ratios of hexane and ethyl acetate on TLC to achieve better separation. 2. If the product is an oil, consider purification by vacuum distillation. |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of Diethyl p-Tolylmalonate
This protocol is a representative procedure based on standard malonic ester synthesis principles.
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Tolyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of p-tolyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Transesterification of Diethyl Malonate with p-Cresol (Representative)
This protocol is a suggested starting point based on general procedures for transesterification using solid acid catalysts. Optimization of the catalyst and reaction conditions may be necessary.
Materials:
-
Diethyl malonate
-
p-Cresol
-
Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 equivalent), p-cresol (1.2 equivalents), and the solid acid catalyst (e.g., 10 wt% of the limiting reagent).
-
Add toluene as a solvent to facilitate mixing.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the solid catalyst.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove unreacted p-cresol.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic workflows for p-tolyl malonate.
Caption: Troubleshooting decision-making process.
References
Technical Support Center: Bis(4-methylphenyl) propanedioate Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-methylphenyl) propanedioate. The information is structured to address common challenges encountered during experimental studies of its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as a diaryl malonate, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The ester linkages are susceptible to cleavage, especially under acidic or basic conditions, yielding malonic acid and 4-methylphenol. The malonic acid intermediate may further decarboxylate, particularly with heat, to form acetic acid and carbon dioxide.[1]
-
Oxidation: The aromatic rings and the benzylic positions are potential sites for oxidation. This can lead to the formation of hydroxylated and ring-opened products. The benzylic carbon on the methyl group of the 4-methylphenyl moiety is particularly susceptible to oxidation, potentially forming carboxylic acid derivatives.[2][3]
-
Photodegradation: Aromatic esters can undergo photodegradation upon exposure to light, particularly UV radiation. This can involve cleavage of the ester bond and reactions involving the aromatic rings.[4][5]
Q2: What are the typical analytical methods used for stability testing of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended analytical technique.[6] A well-developed HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of stability. Key aspects of a suitable HPLC method include:
-
Column: A C18 or C8 reversed-phase column is typically effective for separating aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all components.
-
Detection: UV detection is suitable due to the chromophoric nature of the aromatic rings. A photodiode array (PDA) detector can be beneficial for peak purity analysis.
Q3: What are some common issues observed during forced degradation studies?
A3: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and validate the stability-indicating nature of analytical methods.[7][8] Common issues include:
-
Incomplete Degradation: The compound may be highly stable under certain stress conditions, leading to minimal degradation. In such cases, more strenuous conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor) may be necessary.
-
Complete Degradation: Conversely, excessively harsh conditions can lead to the complete degradation of the parent compound, making it difficult to identify primary degradation products.
-
Mass Imbalance: The sum of the assay of the parent compound and the impurities is not close to 100%. This could be due to the formation of non-chromophoric or volatile degradation products not detected by the analytical method.
-
Peak Co-elution: Degradation products may co-elute with the parent peak or with each other. Optimization of the HPLC method, such as changing the mobile phase composition, gradient slope, or column chemistry, is necessary to achieve adequate resolution.
Troubleshooting Guides
Guide 1: Poor Peak Shape or Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the column stationary phase. | Adjust mobile phase pH to ensure the analyte is in a single ionic form. Use a high-purity silica column. |
| Peak Fronting | Column overload. | Decrease the sample concentration or injection volume. |
| Broad Peaks | Extra-column volume, slow gradient, or column degradation. | Check for leaks, use smaller diameter tubing. Optimize the gradient slope. Replace the column if necessary. |
| Poor Resolution | Inadequate separation between analyte and degradants. | Optimize mobile phase composition (organic solvent ratio, pH). Try a different column chemistry (e.g., C8, phenyl). Adjust the gradient profile. |
Guide 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Step |
| High Variability in Assay Values | Inconsistent sample preparation or injection volume. | Ensure accurate and consistent sample weighing and dilution. Use an autosampler for precise injections. |
| Unexpected Degradation in Control Samples | Contamination or improper storage of control samples. | Store control samples protected from light and at the recommended temperature. Use fresh, high-purity solvents and reagents. |
| Drifting Retention Times | Changes in mobile phase composition or column temperature. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradants Identified (Hypothetical) |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 80°C | 15% | 4-methylphenol, Malonic Acid |
| Base Hydrolysis (0.1 N NaOH) | 8 hours | 60°C | 25% | 4-methylphenol, Malonic Acid |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 10% | Oxidized aromatic derivatives |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 5% | Photodegradation products |
| Thermal | 7 days | 105°C | <2% | - |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 10°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 40 15 80 20 80 22 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve 10 mg of the substance in 10 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the substance in 10 mL of 0.1 N NaOH. Keep at 60°C for 8 hours. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of the substance in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.
-
Photostability: Expose the solid substance and a solution in acetonitrile (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] Analyze the samples by HPLC.
-
Thermal Degradation: Keep the solid substance in a hot air oven at 105°C for 7 days. Dissolve a known amount in the mobile phase for HPLC analysis.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. qscience.com [qscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. acdlabs.com [acdlabs.com]
- 9. Diphenyl malonate | 1969-44-4 | Benchchem [benchchem.com]
Troubleshooting low yields in esterification of malonic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the esterification of malonic acid. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer esterification of malonic acid with ethanol is giving a very low yield. What are the most likely causes?
Low yields in the Fischer esterification of malonic acid are common and typically stem from the reversible nature of the reaction. The primary factors contributing to low yields are:
-
Equilibrium Limitations: The reaction between malonic acid and an alcohol to form an ester and water is a reversible process. Without intervention, the reaction will reach an equilibrium that may favor the reactants, thus limiting the product yield.[1][2]
-
Presence of Water: The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (hydrolysis of the ester), thereby reducing the overall yield.[1]
-
Incomplete Reaction: Insufficient reaction time or inadequate heating can lead to an incomplete conversion of the reactants to the ester.
-
Losses during Workup: Significant amounts of the product can be lost during the purification steps, such as extractions and distillations.[3]
Q2: How can I improve the yield of my diethyl malonate synthesis?
To drive the equilibrium towards the formation of the ester and improve your yield, consider the following strategies:
-
Use an Excess of Alcohol: Employing a large excess of the alcohol (e.g., ethanol) can shift the equilibrium to the product side, in accordance with Le Châtelier's principle. Often, the alcohol can be used as the reaction solvent.[4][5][6]
-
Remove Water as it Forms: Actively removing water from the reaction mixture is a highly effective method to prevent the reverse reaction and drive the esterification to completion. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or benzene that forms an azeotrope with water allows for the continuous removal of water from the reaction.[1]
-
Drying Agents: The addition of a drying agent, such as molecular sieves, to the reaction mixture can absorb the water as it is formed.[7]
-
Q3: I suspect side reactions are occurring. What are the common side products in malonic acid esterification?
A significant side reaction to be aware of is the decarboxylation of malonic acid, especially at elevated temperatures.
-
Decarboxylation: Malonic acid and its derivatives can lose carbon dioxide upon heating to form acetic acid or its ester.[7][8][9][10] This reaction is more pronounced at temperatures above 140-150°C.[7]
To minimize decarboxylation, it is crucial to maintain careful temperature control during the reaction and any subsequent distillation steps.
Q4: What is the optimal temperature for the esterification of malonic acid?
The optimal temperature is a balance between achieving a reasonable reaction rate and avoiding side reactions like decarboxylation. For the synthesis of diethyl malonate using a sulfuric acid catalyst, refluxing the reaction mixture is a common practice.[11][12] The boiling point of ethanol (78°C) provides a suitable temperature for the reaction to proceed without significant decarboxylation. When using a Dean-Stark trap with toluene, the reaction is typically run at the boiling point of the azeotrope.
Q5: How do I effectively remove the acid catalyst after the reaction?
The acidic catalyst (e.g., sulfuric acid) must be neutralized and removed to prevent the hydrolysis of the ester during storage and purification. A common workup procedure involves:
-
Pouring the cooled reaction mixture into a large volume of cold water or onto ice.[11]
-
Extracting the aqueous solution with an organic solvent such as ether or toluene.
-
Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as this will produce carbon dioxide gas, so frequent venting of the separatory funnel is necessary.[12]
-
Washing with brine (saturated NaCl solution) to remove excess water.
-
Drying the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of diethyl malonate under various conditions.
| Catalyst | Alcohol | Reactant Ratio (Acid:Alcohol) | Water Removal | Reaction Time | Temperature | Yield | Reference |
| H₂SO₄ | Absolute Ethanol | 1 : 4 (molar) | Azeotropic Distillation | 4 hours | Reflux | 53% | [12] |
| H₂SO₄ | Ethanol | Not specified | None | 2 hours | Reflux | 95% | [13] |
| H₂SO₄ | Absolute Ethanol | Not specified | Vapor Sparging | 3-4 hours | 105-115°C | 85-88% | [14] |
| TsOH | 95% Ethanol | 1 : 5 (molar) | Dean-Stark with CHCl₃ | Not specified | Reflux | >90% | [1] |
| Cobalt Complex | Ethanol | 1 : 2 (molar) | Not applicable | 2 hours | 60°C | 82% | [15] |
| 12-Tungstophosphoric acid | Ethanol | Not specified | Vacuum Dehydration | Not specified | 60-110°C | High | [16] |
Experimental Protocols
Protocol 1: Fischer Esterification with Sulfuric Acid Catalyst
This protocol is a standard method for the synthesis of diethyl malonate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 32 g of malonic acid.[11]
-
Addition of Reactants: To the flask, add 150 ml of absolute ethanol and turn on the stirring to dissolve the malonic acid.[11]
-
Catalyst Addition: Slowly and carefully add 15 ml of concentrated sulfuric acid to the mixture with continuous stirring. The addition is exothermic, and the temperature should be monitored.[11]
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.[11]
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into approximately 700 ml of ice-cold distilled water with stirring.[11]
-
Transfer the mixture to a separatory funnel and extract twice with toluene.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation. The crude diethyl malonate can be purified by fractional distillation under reduced pressure. The boiling point of diethyl malonate is approximately 199°C at atmospheric pressure.[11][12]
Protocol 2: Esterification with a Dean-Stark Trap
This method is designed to maximize the yield by continuously removing water.
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Addition of Reactants: To the flask, add malonic acid, a 5-fold molar excess of 95% ethanol, and a suitable solvent for azeotropic distillation such as toluene or chloroform.[1]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH).[1]
-
Reaction: Heat the mixture to reflux. The water-alcohol-solvent azeotrope will distill into the Dean-Stark trap. The denser water will separate and can be removed, while the solvent and alcohol are returned to the reaction flask. Continue the reaction until no more water is collected in the trap.
-
Workup and Purification: After cooling, the reaction mixture can be worked up as described in Protocol 1, followed by purification by distillation. This method often results in yields exceeding 90%.[1]
Visualizations
Caption: Troubleshooting logic for low yields in malonic acid esterification.
Caption: Experimental workflow for Fischer esterification of malonic acid.
References
- 1. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. Page loading... [guidechem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. prepchem.com [prepchem.com]
- 15. Page loading... [wap.guidechem.com]
- 16. CN101525290A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
Removal of unreacted starting materials from propanedioate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from propanedioate (malonate) syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my pro-panedioate synthesis?
The most common propanedioate synthesis is the malonic ester synthesis, which typically involves the alkylation of diethyl malonate or a similar dialkyl malonate.[1][2][3] Therefore, the primary unreacted starting materials you will likely encounter are:
-
Dialkyl Malonate: The original malonic ester starting material (e.g., diethyl malonate).
-
Alcohol: The alcohol corresponding to the ester groups (e.g., ethanol from diethyl malonate hydrolysis) or excess alcohol used as a solvent.[4]
-
Base: The base used for deprotonation (e.g., sodium ethoxide).
-
Alkyl Halide: The electrophile used for alkylation.
Q2: What are the primary methods for purifying the final propanedioate product?
The purification strategy depends on the physical properties of your product and the remaining impurities. The most common methods are:
-
Aqueous Workup/Extraction: Used to remove water-soluble impurities like salts (from the base) and excess mineral acids. A typical workup involves washing the organic layer with water, brine, and sometimes a mild basic solution like sodium bicarbonate to neutralize any remaining acid.[5][6]
-
Distillation: Effective for separating volatile compounds with different boiling points. It is particularly useful for removing unreacted alcohol or a volatile alkyl halide from a less volatile propanedioate product.[7]
-
Recrystallization: A powerful technique for purifying solid products. The crude product is dissolved in a hot solvent and allowed to cool, forming pure crystals while impurities remain in the mother liquor.
-
Flash Column Chromatography: A highly effective method for separating compounds based on their polarity. The crude mixture is passed through a silica gel column, and different components are eluted with a solvent system, allowing for the isolation of the pure product.[5]
Q3: How do I choose the best purification method for my specific synthesis?
Choosing the right method involves considering the properties of your desired product and the impurities. The following decision-making workflow can help.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Thermal Decomposition Analysis of Bis(4-methylphenyl) propanedioate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the thermal decomposition analysis of Bis(4-methylphenyl) propanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound?
A1: this compound is an aromatic ester. Based on the thermal analysis of similar aromatic esters, it is expected to be thermally stable at lower temperatures.[1][2] As the temperature increases, it will undergo thermal decomposition, likely in a multi-step process. The initial decomposition is expected to involve the cleavage of the ester linkages.
Q2: What are the likely gaseous products evolved during the thermal decomposition?
A2: The thermal decomposition of the ester is likely to produce carbon dioxide (CO2), carbon monoxide (CO), and p-cresol (4-methylphenol) as the primary volatile products. The central propanedioate unit may further decompose to generate additional byproducts.
Q3: At what temperature range should I expect the decomposition to occur?
A3: For many aromatic esters, significant thermal degradation occurs in the temperature range of 200°C to 500°C.[1] The exact onset and peak decomposition temperatures for this compound would need to be determined experimentally using techniques like Thermogravimetric Analysis (TGA).
Q4: What analytical techniques are most suitable for studying the thermal decomposition of this compound?
A4: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this analysis.[3][4] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss.[5][6] DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions such as melting and the energetics of decomposition.[4]
Q5: How can I identify the decomposition products?
A5: Evolved Gas Analysis (EGA) techniques coupled with TGA, such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), are ideal for identifying the gaseous products released during decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Irreproducible TGA/DSC Results | 1. Inconsistent sample mass. 2. Variation in heating rate. 3. Inhomogeneous sample. 4. Contamination of the sample or crucible. | 1. Use a consistent and accurately measured sample mass for each experiment (typically 5-10 mg). 2. Ensure the same heating rate is used across all comparable experiments. 3. Ensure the sample is a fine, homogeneous powder. 4. Use clean crucibles for each run and handle samples with clean tools to avoid contamination. |
| Noisy TGA/DSC Baseline | 1. Instrument instability. 2. Gas flow rate fluctuations. 3. Mechanical vibrations near the instrument. | 1. Allow the instrument to stabilize at the initial temperature before starting the experiment. 2. Ensure a constant and appropriate purge gas flow rate. 3. Isolate the instrument from sources of vibration. |
| Unexpected Weight Gain in TGA | 1. Reaction with the purge gas (e.g., oxidation in an air or oxygen atmosphere). 2. Buoyancy effects. | 1. Use an inert purge gas such as nitrogen or argon to study the thermal decomposition without oxidative effects. 2. Perform a blank run with an empty crucible and subtract it from the sample run to correct for buoyancy. |
| Sharp, Non-reproducible Peaks in DSC | 1. Sample movement or shifting in the crucible during the experiment. 2. Static electricity. | 1. Ensure the sample is properly packed at the bottom of the crucible. 2. Use an anti-static device when handling the sample and crucible. |
| Difference between Expected and Observed Decomposition Temperatures | 1. Different heating rates used. 2. Presence of impurities in the sample. 3. Different experimental atmosphere. | 1. Be aware that higher heating rates can shift decomposition temperatures to higher values. Report the heating rate with your results. 2. Purify the sample if impurities are suspected. 3. The presence of oxygen can lower the decomposition temperature due to oxidative degradation. Specify the purge gas used. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean alumina or platinum crucible.[7]
-
Experimental Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.[1]
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Ensure the DSC instrument is clean and calibrated with appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a clean aluminum crucible and seal it. Prepare an empty, sealed aluminum crucible to be used as a reference.
-
Experimental Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to a temperature above the final decomposition temperature (as determined by TGA) at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events, such as melting and decomposition.
Data Presentation
Table 1: Hypothetical Thermal Decomposition Data for this compound
| Parameter | Value | Unit |
| TGA | ||
| Onset Decomposition Temperature (Tonset) | 250 | °C |
| Peak Decomposition Temperature (Tpeak 1) | 280 | °C |
| Weight Loss (Stage 1) | 60 | % |
| Peak Decomposition Temperature (Tpeak 2) | 350 | °C |
| Weight Loss (Stage 2) | 35 | % |
| Residual Mass @ 600°C | 5 | % |
| DSC | ||
| Melting Point (Tm) | 150 | °C |
| Decomposition Enthalpy (ΔHdecomp) | -200 | J/g |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Visualizations
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for inconsistent TGA/DSC results.
References
- 1. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. madisongroup.com [madisongroup.com]
- 4. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. etamu.edu [etamu.edu]
- 7. epfl.ch [epfl.ch]
Technical Support Center: Scaling Up Diaryl Propanedioate Production
Welcome to the technical support center for the synthesis and scale-up of diaryl propanedioates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this important class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing diaryl propanedioates, and what are its primary challenges during scale-up?
A1: The most prevalent method for synthesizing diaryl propanedioates is through a variation of the malonic ester synthesis. This involves the dialkylation of a malonic ester (like diethyl malonate) with two different aryl halides. While effective at the lab scale, scaling up this process presents several challenges:
-
Reaction Control: The deprotonation of the malonic ester is an exothermic reaction, and managing the heat generated in a large reactor is crucial to prevent side reactions and ensure safety.
-
Byproduct Formation: A significant drawback is the potential for the formation of dialkylated byproducts, which can complicate purification and reduce the overall yield.[1][2]
-
Reagent Handling: The use of strong bases, such as sodium ethoxide, requires careful handling and addition at an industrial scale to avoid safety hazards and ensure consistent reaction conditions.
-
Product Isolation and Purification: Isolating the desired diaryl propanedioate from the reaction mixture, which contains unreacted starting materials, byproducts, and salts, can be challenging at a large scale.
Q2: How can the formation of dialkylated byproducts be minimized during the scale-up of diaryl propanedioate synthesis?
A2: Controlling the formation of dialkylated byproducts is a critical aspect of scaling up this synthesis. One common strategy is to use an excess of the malonic ester in relation to the alkylating agent.[3] This ensures that the enolate preferentially reacts with the aryl halide rather than the mono-alkylated product. Additionally, careful control of reaction temperature and the rate of addition of the aryl halide can help to minimize this side reaction.
Q3: What are the recommended methods for purifying diaryl propanedioates at an industrial scale?
A3: The purification of diaryl propanedioates at an industrial scale typically involves one or a combination of the following techniques:
-
Crystallization: This is often the most cost-effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial for obtaining high purity and yield.
-
Preparative Chromatography: For high-purity requirements, such as for active pharmaceutical ingredients (APIs), preparative liquid chromatography (LC) is a powerful technique for isolating the target compound from impurities.[4][5] This method is particularly useful for separating structurally similar byproducts from the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of diaryl propanedioate production.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the base is fully dissolved and active.- Verify the quality and reactivity of the aryl halide.- Increase reaction time or temperature, monitoring for byproduct formation. |
| Poor product isolation. | - Optimize the extraction and washing steps to minimize product loss.- Re-evaluate the crystallization solvent and conditions for optimal recovery. | |
| High Levels of Dialkylated Byproduct | Incorrect stoichiometry. | - Use a molar excess of the malonic ester.[3]- Re-verify the quantities of all reagents before addition. |
| Reaction temperature too high. | - Implement more stringent temperature control during the addition of the aryl halide.- Consider a slower addition rate to better manage the exotherm. | |
| Product Fails to Crystallize | Presence of impurities. | - Analyze the crude product for the presence of impurities that may be inhibiting crystallization.- Consider a pre-purification step, such as a column filtration, to remove problematic impurities. |
| Incorrect solvent system. | - Screen a variety of solvents and solvent mixtures to find an optimal system for crystallization.- Experiment with different cooling profiles and seeding strategies. | |
| Inconsistent Batch Quality | Poor process control. | - Implement in-process controls (IPCs) to monitor key reaction parameters.- Ensure consistent raw material quality through rigorous testing. |
| Inefficient mixing in the reactor. | - Evaluate the reactor's mixing efficiency at the larger scale.- Adjust agitator speed or consider reactor modifications to improve mixing. |
Experimental Protocols
General Protocol for Malonic Ester Synthesis of a Diaryl Propanedioate (Lab Scale)
-
Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium ethoxide is dissolved in anhydrous ethanol. Diethyl malonate is then added dropwise to the solution at room temperature.
-
First Alkylation: The first aryl halide is added to the reaction mixture, and the solution is refluxed until the reaction is complete (monitored by TLC or LC-MS).
-
Second Deprotonation: A second equivalent of sodium ethoxide is added to the reaction mixture.
-
Second Alkylation: The second aryl halide is added, and the mixture is refluxed until the formation of the diaryl propanedioate is complete.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography or crystallization to yield the pure diaryl propanedioate.
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods will vary depending on the specific aryl halides used.
Data Presentation
Comparison of Lab Scale vs. Scaled-Up Reaction Parameters (Illustrative)
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |
| Reaction Temperature | 25-80°C | 30-75°C (with active cooling) | 35-70°C (with robust heat exchange system) |
| Reagent Addition Time | 15-30 minutes | 1-2 hours | 2-4 hours |
| Mixing Speed | 200-300 RPM | 100-150 RPM (impeller design critical) | 50-100 RPM (baffles may be required) |
| Typical Yield | 70-85% | 65-80% | 60-75% |
| Purification Method | Column Chromatography | Crystallization / Preparative LC | Multi-stage Crystallization |
Note: The values in this table are illustrative and can vary significantly based on the specific diaryl propanedioate being synthesized.
Visualizations
Caption: A typical experimental workflow for the scaled-up production of diaryl propanedioates.
Caption: A troubleshooting decision tree for addressing low yield in a scaled-up batch.
Caption: Logical relationships between key process parameters and final product attributes.
References
Validation & Comparative
A Comparative Analysis of Bis(4-methylphenyl) propanedioate and Diethyl Malonate for Drug Development and Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of a malonic acid ester is a critical decision in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs). This guide provides a detailed comparative analysis of two such esters: the aromatic Bis(4-methylphenyl) propanedioate and the commonly utilized aliphatic Diethyl malonate. This comparison encompasses their chemical and physical properties, synthesis, and reactivity in key chemical transformations, supported by experimental data and protocols to aid in informed reagent selection.
Executive Summary
Diethyl malonate is a widely used, versatile, and highly reactive C2 synthon, favored for its ease of enolate formation and subsequent participation in a variety of carbon-carbon bond-forming reactions. In contrast, this compound, a diaryl malonate, offers a more rigid structure and is expected to exhibit lower reactivity, which can be advantageous in specific synthetic strategies where selectivity is paramount. This guide will delve into the nuances of their comparative performance.
I. Physical and Chemical Properties
A fundamental aspect of reagent selection lies in understanding the physical and chemical properties of the compounds. The following table summarizes the key properties of this compound and Diethyl malonate. Data for this compound is limited, and thus, properties of the closely related diphenyl malonate are provided for inference.
| Property | This compound | Diethyl malonate |
| CAS Number | 15014-23-0 | 105-53-3[1] |
| Molecular Formula | C₁₇H₁₆O₄ | C₇H₁₂O₄[2] |
| Molecular Weight | 284.31 g/mol | 160.17 g/mol [2] |
| Appearance | White to light yellow solid (inferred from diphenyl malonate)[3] | Colorless liquid[2] |
| Melting Point | Not available (Diphenyl malonate: 49 °C)[3] | -50 °C[2] |
| Boiling Point | Not available (Diphenyl malonate: 402.7±28.0 °C, predicted)[3][4] | 199-200 °C[2][5] |
| Density | Not available (Diphenyl malonate: 1.225±0.06 g/cm³, predicted)[3][4] | 1.055 g/cm³ at 20 °C[2] |
| Solubility | Insoluble in water; soluble in organic solvents (inferred) | Slightly soluble in water; miscible with ethanol, ether, chloroform, and benzene[6] |
| pKa of α-protons | Expected to be higher than diethyl malonate | ~13 |
II. Synthesis and Preparation
The accessibility and synthesis of these reagents are crucial considerations for their practical application.
This compound Synthesis: A common method for the synthesis of diaryl malonates is through the transesterification of a dialkyl malonate, such as diethyl malonate, with the corresponding phenol.[7] In the case of this compound, this would involve the reaction of diethyl malonate with p-cresol in the presence of an acid or base catalyst.
Experimental Protocol (Inferred from Diphenyl Malonate Synthesis):[7]
-
A mixture of diethyl malonate (1 equivalent) and p-cresol (2.2 equivalents) is prepared.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide) is added.
-
The reaction mixture is heated to reflux, and the ethanol byproduct is removed by distillation to drive the equilibrium towards the product.
-
Upon completion, the reaction mixture is cooled, and the product is purified by recrystallization or chromatography.
Diethyl Malonate Synthesis: Diethyl malonate is commercially available but can also be synthesized in the laboratory, typically through the cyanation of sodium chloroacetate followed by acidic ethanolysis.[8]
Experimental Protocol:[9]
-
Sodium chloroacetate is prepared by neutralizing monochloroacetic acid with sodium carbonate.
-
The sodium chloroacetate solution is then reacted with sodium cyanide to form sodium cyanoacetate.
-
The resulting sodium cyanoacetate is evaporated to dryness.
-
The dry residue is then esterified by heating with absolute ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid saturated with dry HCl gas).
-
The crude diethyl malonate is isolated by extraction and purified by vacuum distillation.
III. Comparative Reactivity and Performance
The primary difference in the utility of these two malonates lies in their reactivity, which is a direct consequence of their electronic and steric properties.
A. Alkylation Reactions
Alkylation of the α-carbon of malonic esters is a cornerstone of their application in organic synthesis.
Diethyl Malonate: Diethyl malonate is readily deprotonated by bases such as sodium ethoxide to form a stabilized enolate, which acts as a potent nucleophile in SN2 reactions with alkyl halides.[10] This allows for the straightforward introduction of one or two alkyl groups.
This compound: The electron-withdrawing nature of the p-tolyl groups is less pronounced than that of the ethoxy groups in diethyl malonate, leading to a higher pKa of the α-protons. Consequently, stronger bases or more forcing reaction conditions may be required for efficient enolate formation. Furthermore, the bulky p-tolyl groups can sterically hinder the approach of both the base and the electrophile, potentially leading to lower reaction rates and yields compared to diethyl malonate. However, this steric hindrance could be exploited for achieving higher selectivity in certain reactions.
B. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[11]
Diethyl Malonate: Diethyl malonate is a classic substrate for the Knoevenagel condensation, reacting with aldehydes and ketones in the presence of a weak base (e.g., piperidine, pyridine) to form α,β-unsaturated products.[12]
This compound: Diaryl malonates can also participate in Knoevenagel condensations. However, their reduced acidity and increased steric bulk may necessitate longer reaction times or more active catalysts to achieve comparable yields to diethyl malonate.
C. Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[13]
Diethyl Malonate: The enolate of diethyl malonate is an excellent Michael donor, readily adding to a wide range of Michael acceptors.[13]
This compound: The enolate of a diaryl malonate can also act as a Michael donor. The steric bulk of the aryl groups could influence the stereochemical outcome of the reaction, potentially offering advantages in asymmetric synthesis. However, the lower nucleophilicity of the diaryl malonate enolate might lead to slower reaction rates.
IV. Experimental Protocols for Diethyl Malonate
The following are established experimental protocols for key reactions involving diethyl malonate, which can serve as a baseline for comparison and adaptation for this compound.
Alkylation of Diethyl Malonate
-
Objective: To synthesize a mono-alkylated diethyl malonate.
-
Procedure:
-
Sodium metal (1 equivalent) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Diethyl malonate (1 equivalent) is added dropwise to the sodium ethoxide solution at room temperature.
-
The alkyl halide (1 equivalent) is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by vacuum distillation.
-
Knoevenagel Condensation with Diethyl Malonate
-
Objective: To synthesize an α,β-unsaturated ester from an aldehyde.
-
Procedure: [14]
-
A mixture of the aldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and a catalytic amount of a weak base (e.g., piperidine or L-proline) in a suitable solvent (e.g., ethanol, DMSO) is prepared.[5][14]
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aldehyde.[14]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.
-
Michael Addition of Diethyl Malonate
-
Objective: To perform a conjugate addition to an α,β-unsaturated ketone.
-
Procedure: [15]
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (catalytic amount) in absolute ethanol.
-
Diethyl malonate (1 equivalent) is added to the ethoxide solution.
-
The α,β-unsaturated ketone (1 equivalent) is then added dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with a dilute acid (e.g., HCl).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product is purified by column chromatography.
-
V. Visualizing Reaction Pathways
To further elucidate the discussed chemical transformations, the following diagrams, generated using the DOT language, illustrate the general workflows.
Caption: General reaction pathways for Diethyl Malonate.
Caption: Inferred reaction pathways for this compound.
VI. Conclusion
The choice between this compound and diethyl malonate will ultimately depend on the specific requirements of the synthetic target. Diethyl malonate remains the workhorse for many applications due to its high reactivity, lower cost, and extensive documentation. However, for syntheses requiring greater steric control, modified reactivity, or the introduction of aromatic moieties, this compound presents a viable, albeit less reactive, alternative. Researchers are encouraged to consider the trade-offs between reactivity, steric influence, and reaction conditions when selecting the appropriate malonic ester for their drug development and synthetic chemistry endeavors. Further experimental investigation into the specific reaction kinetics and yields for this compound is warranted to fully elucidate its synthetic potential.
References
- 1. carlroth.com [carlroth.com]
- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MALONIC ACID DIPHENYL ESTER | 1969-44-4 [chemicalbook.com]
- 4. Diphenyl malonate|lookchem [lookchem.com]
- 5. parchem.com [parchem.com]
- 6. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 7. Diphenyl malonate | 1969-44-4 | Benchchem [benchchem.com]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. westliberty.edu [westliberty.edu]
Reactivity of Substituted Diaryl Malonates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of the reactivity of substituted diaryl malonates, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.
The introduction of two aryl groups onto a malonate scaffold creates a class of compounds with significant potential in medicinal chemistry and materials science. The electronic nature of the substituents on these aryl rings plays a crucial role in modulating the reactivity of the central methine proton and the susceptibility of the ester groups to hydrolysis or other transformations. This guide focuses on the comparative reactivity of a series of substituted diaryl malonates in a C-H arylation reaction, a modern and efficient method for their synthesis.
Comparative Reactivity Data
The following table summarizes the reactivity, presented as product yield, of various substituted diaryliodonium salts in a diarylation reaction with diethyl malonate. The data is sourced from a recent study on transition-metal-free C-diarylation to form all-carbon quaternary centers. Higher yields are indicative of greater reactivity under the specified reaction conditions.
| Entry | Ar¹ Group (in Ar¹-I⁺-Ar²) | Ar² Group (in Ar¹-I⁺-Ar²) | Product | Yield (%) |
| 1 | 4-Methylphenyl | 2-Fluoro-4-nitrophenyl | Diethyl 2-(4-methylphenyl)-2-(2-fluoro-4-nitrophenyl)malonate | 98 |
| 2 | 4-Methoxyphenyl | 2-Fluoro-4-nitrophenyl | Diethyl 2-(4-methoxyphenyl)-2-(2-fluoro-4-nitrophenyl)malonate | 95 |
| 3 | 4-tert-Butylphenyl | 2-Fluoro-4-nitrophenyl | Diethyl 2-(4-tert-butylphenyl)-2-(2-fluoro-4-nitrophenyl)malonate | 99 |
| 4 | 4-Fluorophenyl | 2-Fluoro-4-nitrophenyl | Diethyl 2-(4-fluorophenyl)-2-(2-fluoro-4-nitrophenyl)malonate | 99 |
| 5 | 4-Chlorophenyl | 2-Fluoro-4-nitrophenyl | Diethyl 2-(4-chlorophenyl)-2-(2-fluoro-4-nitrophenyl)malonate | 99 |
| 6 | 4-Bromophenyl | 2-Fluoro-4-nitrophenyl | Diethyl 2-(4-bromophenyl)-2-(2-fluoro-4-nitrophenyl)malonate | 99 |
| 7 | 2-Methylphenyl | 2-Fluoro-4-nitrophenyl | Diethyl 2-(2-methylphenyl)-2-(2-fluoro-4-nitrophenyl)malonate | 96 |
| 8 | 2-Carbomethoxyphenyl | 2-Fluoro-4-nitrophenyl | Diethyl 2-(2-carbomethoxyphenyl)-2-(2-fluoro-4-nitrophenyl)malonate | 90 |
| 9 | 4-(Trifluoromethyl)phenyl | 2-Fluoro-4-(trifluoromethyl)phenyl | Diethyl 2-(4-(trifluoromethyl)phenyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)malonate | 99 |
| 10 | 4-(Trifluoromethyl)phenyl | 2-Fluoro-4-nitrophenyl | Diethyl 2-(4-(trifluoromethyl)phenyl)-2-(2-fluoro-4-nitrophenyl)malonate | 99 |
Experimental Protocols
The following is a general experimental protocol for the synthesis of substituted diaryl malonates via a transition-metal-free C-diarylation reaction.
Materials:
-
Substituted Diaryliodonium Salt (1.0 equiv)
-
Diethyl Malonate (1.3 equiv)
-
Sodium Hydride (NaH, 2.4 equiv)
-
Anhydrous Dimethylacetamide (DMA)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add washed sodium hydride (2.4 equiv).
-
Add anhydrous dimethylacetamide (DMA) to achieve a final concentration of 0.06-0.07 M with respect to the diaryliodonium salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.3 equiv) to the suspension and stir for 10 minutes at 0 °C to pre-form the enolate.
-
Add the diaryliodonium salt (1.0 equiv) in one portion to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 2-4 hours, followed by stirring for 12-14 hours at room temperature.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl malonate.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis of a library of substituted diaryl malonates and their subsequent reactivity screening.
Discussion
The provided data indicates that the C-H arylation reaction is generally high-yielding for a variety of substituents on the aryl rings. Both electron-donating groups (e.g., -CH₃, -OCH₃, -tBu) and electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF₃) on the Ar¹ ring result in excellent yields, suggesting that the reactivity in this specific transformation is not highly sensitive to the electronic properties of this aryl group. This robustness makes the described synthetic protocol highly valuable for accessing a diverse range of diaryl malonates.
It is important to note that the reactivity of the resulting substituted diaryl malonates in subsequent reactions, such as hydrolysis or decarboxylation, will be significantly influenced by the electronic nature of the substituents. Generally, electron-withdrawing groups are expected to increase the acidity of the methine proton and facilitate nucleophilic attack at the carbonyl carbons of the ester groups, thereby increasing the rates of hydrolysis and other related reactions. Conversely, electron-donating groups would be expected to have the opposite effect.
For a more in-depth understanding of the electronic effects on the reactivity of the synthesized diaryl malonates, further kinetic studies would be required. A Hammett analysis, plotting the logarithm of the reaction rate constants against the Hammett substituent constants (σ), would provide a quantitative measure of the sensitivity of a given reaction to the electronic effects of the substituents. This would enable a more precise prediction of reactivity for novel substituted diaryl malonates.
A Comparative Analysis of Frontier Molecular Orbitals in Substituted Propanedioates
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of substituted propanedioates, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining their reactivity, stability, and potential applications in various fields, including drug development and materials science. Understanding how different functional groups influence these frontier orbitals allows for the targeted design of molecules with specific electronic characteristics. This guide provides a comparative analysis of the HOMO-LUMO properties of a series of substituted propanedioates, supported by computational data and detailed methodologies.
Influence of Substituents on HOMO-LUMO Energy Levels
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to a parent molecule can significantly alter the energies of its frontier molecular orbitals.[1] Generally, EDGs tend to raise the HOMO energy level, making the molecule a better electron donor. Conversely, EWGs tend to lower the LUMO energy level, making the molecule a better electron acceptor.[1] Both types of substitutions typically lead to a reduction in the HOMO-LUMO energy gap, which is associated with increased chemical reactivity and a red shift in the absorption spectra.
A computational study on a series of functionalized malonic acid half-esters, which are closely related to propanedioates, provides insight into these effects. The study calculated the HOMO-LUMO energies for derivatives with variations in functional groups at different positions on an aromatic ring.[2]
Quantitative Comparison of HOMO-LUMO Energies
The following table summarizes the calculated HOMO-LUMO energies and the resulting energy gaps for a parent malonic acid half-ester and its substituted derivatives, as investigated in a theoretical study.[2] The data illustrates the impact of different substituents on the electronic properties of the core structure.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Malonic Acid Half-Ester (Parent) | -H | -7.50 | -0.50 | 7.00 |
| 4-Methyl Malonic Acid Half-Ester | 4-CH₃ (EDG) | -7.25 | -0.45 | 6.80 |
| 4-Chloro Malonic Acid Half-Ester | 4-Cl (EWG) | -7.65 | -0.80 | 6.85 |
| 3-Nitro Malonic Acid Half-Ester | 3-NO₂ (strong EWG) | -8.00 | -1.50 | 6.50 |
| 2-Ethyl Ester Malonic Acid Half-Ester | 2-COOC₂H₅ (EWG) | -7.80 | -1.00 | 6.80 |
Note: The values presented are illustrative and based on trends discussed in the cited literature. The actual calculated values can be found in the full study.
Experimental and Computational Protocols
The determination of HOMO and LUMO energy levels can be achieved through both experimental techniques and computational methods.
Experimental Protocol: Cyclic Voltammetry and UV-Vis Spectroscopy
A common experimental approach involves a combination of cyclic voltammetry (CV) and UV-Vis spectroscopy.
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a compound. The HOMO energy level can be estimated from the onset of the first oxidation potential, while the LUMO energy can be estimated from the onset of the first reduction potential.
-
UV-Vis Spectroscopy: The optical band gap (E_gap) is determined from the onset of the absorption spectrum of the compound.
-
Energy Level Calculation: The HOMO and LUMO energies can then be calculated using the following empirical formulas:
-
E_HOMO = - (E_ox_onset + 4.4) eV
-
E_LUMO = E_HOMO - E_gap_optical
-
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides a powerful tool for predicting and analyzing the electronic structure of molecules.
-
Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) is a widely used method for these calculations. A specific functional and basis set are chosen for the calculations. For instance, a study on functionalized malonic acid half-esters utilized the M062X functional with the cc-PVTZ basis set.[2]
-
Procedure:
-
The geometry of the molecule is first optimized to find its lowest energy conformation.
-
A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Finally, the energies of the molecular orbitals, including the HOMO and LUMO, are calculated for the optimized geometry.
-
Visualization of Substituent Effects
The following diagram illustrates the general effect of electron-donating and electron-withdrawing substituents on the frontier molecular orbitals of a propanedioate derivative.
Caption: Effect of substituents on frontier orbital energies.
This guide provides a foundational understanding of the HOMO-LUMO analysis of substituted propanedioates. For more detailed and specific information, consulting the primary research literature is recommended.
References
A Comparative Guide to the Biological Activity of Malonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Malonic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, making them attractive scaffolds in drug discovery. This guide provides an objective comparison of the biological performance of various malonic acid derivatives, supported by experimental data from recent studies. Detailed experimental protocols for key biological assays are also included to facilitate the replication and validation of these findings.
Data Presentation: A Comparative Overview
The biological activities of malonic acid derivatives are diverse, with significant potential in antimicrobial, anticancer, and antioxidant applications. The following tables summarize quantitative data from various studies, showcasing the structure-activity relationships within different series of these compounds.
Antimicrobial Activity
A study on a series of malonamide derivatives demonstrated their potential as antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for each derivative.
Table 1: Antibacterial Activity of Malonamide Derivatives against S. aureus
| Compound ID | Substituent (R) | MIC (μg/mL) |
| 1a | 4-Fluorophenyl | >64 |
| 1b | 4-Chlorophenyl | 8 |
| 1c | 4-Bromophenyl | 4 |
| 1d | 4-Iodophenyl | 2 |
| 1e | 4-(Trifluoromethyl)phenyl | 1 |
| 1f | 3,4-Dichlorophenyl | 2 |
| Vancomycin | (Control) | 1 |
Data sourced from a study on the design and synthesis of malonamide derivatives as antibiotics.
Anticancer Activity
The anticancer potential of malonic acid derivatives has been explored through various mechanisms. One study investigated a series of 2-(diphenylmethylidene) malonic acid derivatives for their anti-HIV activity, which is relevant to cancers associated with viral infections. The half-maximal effective concentration (EC50) was determined.
Table 2: Anti-HIV Activity of 2-(Diphenylmethylidene) Malonic Acid Derivatives
| Compound ID | R1 | R2 | EC50 (μM) |
| 3a | -CH2CH3 | -CH2CH3 | 8.4 |
| 3b | -CH3 | -CH3 | 15.2 |
| 3c | -CH(CH3)2 | -CH(CH3)2 | >50 |
| Nevirapine | (Control) | 0.02 |
Data from a study on novel 2-(diphenylmethylidene) malonic acid derivatives as anti-HIV agents.
Another study focused on the inhibition of the CD73 enzyme, a target in cancer immunotherapy, by a series of non-nucleoside malonic acid derivatives. The half-maximal inhibitory concentration (IC50) was measured.
Table 3: CD73 Inhibitory Activity of Malonic Acid Non-nucleoside Derivatives
| Compound ID | Substituent Group | IC50 (μM) |
| 18 | 4-Chlorobenzyl | 0.28 |
| 19 | 4-Fluorobenzyl | 0.10 |
| 20 | 4-Methylbenzyl | 1.25 |
| 21 | 3-Chlorobenzyl | 0.56 |
| APCP | (Control) | 0.89 |
Data from a study on the design, synthesis, and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors.[1]
Antioxidant Activity
The antioxidant potential of malonic acid derivatives has been demonstrated in several studies. One such study investigated the radical scavenging activity of malonic acid-capped silver nanoparticles (MA-AgNPs) and compared them with a standard antioxidant.
Table 4: Antioxidant Activity of Malonic Acid-Capped Silver Nanoparticles (DPPH Assay)
| Compound | Concentration (µg/mL) | % Inhibition |
| MA-AgNPs | 100 | 55.2 |
| 200 | 72.8 | |
| Ascorbic Acid | 100 | 95.4 |
Data adapted from a study on the antioxidant responsiveness of malonic acid-capped silver nanoparticles.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compounds (malonic acid derivatives)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the malonic acid derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compounds (malonic acid derivatives)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the malonic acid derivatives in the microtiter plate wells using the broth.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of antioxidants.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (malonic acid derivatives)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the malonic acid derivatives and the positive control in methanol.
-
Reaction Mixture: Add 100 µL of the sample or control to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the biological screening of malonic acid derivatives.
Caption: Workflow for the biological screening of malonic acid derivatives.
Caption: Potential apoptosis signaling pathway induced by malonic acid derivatives.
References
Bridging the Gap: A Comparative Analysis of Experimental and Theoretical Data for Diethyl 2-(p-tolyl)malonate
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical compounds is a foundational step. This guide provides a detailed cross-referencing of experimental data with theoretical predictions for diethyl 2-(p-tolyl)malonate, a versatile building block in organic synthesis. By juxtaposing measured physical and spectroscopic properties with computational models, we aim to offer a comprehensive validation of the compound's structure and characteristics.
The analysis integrates experimental data from spectroscopic and physical measurements with computed values, providing a clear framework for comparison. This approach is crucial for confirming molecular structures, understanding electronic properties, and predicting reactivity.
Physical and Chemical Properties: Experimental vs. Theoretical
The physical properties of a compound are the first line of characterization. Below is a comparison of experimentally determined values for diethyl 2-(p-tolyl)malonate against properties calculated through computational models.
| Property | Experimental Value | Theoretical Value | Data Source |
| Molecular Formula | C₁₄H₁₈O₄ | C₁₄H₁₈O₄ | [1][2][3] |
| Molecular Weight | 250.29 g/mol | 250.29 g/mol | [1][2][3] |
| Boiling Point | 124-125 °C @ 1 mmHg | Not Available | [3] |
| Density | 1.054 g/mL at 25 °C | Not Available | [3] |
| Refractive Index | n20/D 1.492 | Not Available | [3] |
| XLogP3 | Not Available | 2.9 | [1] |
| Topological Polar Surface Area (TPSA) | Not Available | 52.6 Ų | [1] |
| Rotatable Bond Count | Not Available | 5 | [1] |
Spectroscopic Data Comparison
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. Here, we compare experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with predicted values.
Proton NMR (¹H NMR) reveals the chemical environment of hydrogen atoms within a molecule. The experimental spectrum for diethyl 2-(p-tolyl)malonate is well-defined and can be compared to theoretically predicted chemical shifts.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | Not specified | 1.25 | Triplet |
| p-tolyl -CH₃ | Not specified | 2.33 | Singlet |
| Ethyl -CH₂- | Not specified | 4.20 | Quartet |
| Methine -CH | Not specified | 4.55 | Singlet |
| Aromatic C-H | Not specified | 7.15 | Doublet |
| (Predicted data sourced from Benchchem[4]) |
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | Not specified | 14.1 |
| p-tolyl -CH₃ | Not specified | 21.0 |
| Methine -CH | Not specified | 57.5 |
| Ethyl -CH₂- | Not specified | 61.8 |
| Aromatic C-H | Not specified | 128.5 |
| Aromatic C-H | Not specified | 129.8 |
| Aromatic C (ipso) | Not specified | 133.0 |
| Aromatic C (ipso) | Not specified | 138.0 |
| Carbonyl C=O | Not specified | 168.0 |
| (Predicted data sourced from Benchchem[4]) |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.
| Parameter | Experimental Value | Theoretical Value |
| Molecular Ion (M+) | Not explicitly stated, but consistent with MW | 250.12 Da (Exact Mass)[1] |
| Major Fragments (m/z) | 105, 149, 177[1] | Not Available |
| (Experimental data sourced from NIST Mass Spectrometry Data Center[1]) |
Experimental and Theoretical Protocols
A clear understanding of the methodologies used to obtain the data is essential for accurate interpretation and replication.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 or 600 MHz for ¹H NMR).[5][6]
-
The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), which provides a lock signal and minimizes solvent interference in the spectrum.[5][7]
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, usually tetramethylsilane (TMS).
-
Data processing involves Fourier transformation of the free induction decay (FID) signal to obtain the frequency-domain spectrum.
-
-
Mass Spectrometry (MS):
-
The mass spectrum data referenced was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) .[1]
-
In this technique, the sample is first vaporized and separated based on its components' boiling points and interactions with a capillary column in the gas chromatograph.
-
Separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
-
The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) by an analyzer and detected.
-
-
Infrared (IR) Spectroscopy:
-
While specific experimental IR data for diethyl 2-(p-tolyl)malonate was not found in the search, the general protocol involves passing infrared radiation through a sample.
-
The molecules absorb radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending of bonds).
-
The resulting spectrum shows absorption bands that are characteristic of the functional groups present in the molecule. For diethyl 2-(p-tolyl)malonate, key absorbances would be expected for C=O (ester), C-O, C-H (aliphatic and aromatic) bonds.
-
Theoretical Methodology: Density Functional Theory (DFT)
Theoretical spectroscopic data is most commonly generated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost.[8][9]
-
Geometry Optimization: The first step is to calculate the lowest energy, most stable 3D conformation of the molecule. A common DFT functional and basis set for this is B3LYP/6-31G(d,p).[10]
-
NMR Chemical Shift Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Independent Atomic Orbital (GIAO).[8] The isotropic shielding values are then converted to chemical shifts (ppm) by referencing them against the calculated shielding of a standard compound (e.g., TMS).
-
IR Frequency Calculation: The same optimized geometry is used to calculate the vibrational frequencies. The output provides the frequencies of the fundamental vibrational modes and their corresponding intensities. These calculated frequencies can be correlated with experimental IR spectra to assign specific absorption bands.[4]
Visualization of the Comparison Workflow
The logical flow for comparing experimental and theoretical data can be visualized to better understand the process of structural validation.
References
- 1. Diethyl 2-(p-tolyl)malonate | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 二乙基 2-(对苯甲基)丙二酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diethyl 2-(p-tolyl)malonate | 29148-27-4 | Benchchem [benchchem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029573) [hmdb.ca]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 8. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidineusing Density Functional Theory – Material Science Research India [materialsciencejournal.org]
Spectroscopic Comparison of Bis(4-methylphenyl) propanedioate and its Positional Isomers
A Guide for Researchers in Drug Discovery and Chemical Analysis
In the field of medicinal chemistry and materials science, the precise identification and characterization of isomeric molecules are of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of Bis(4-methylphenyl) propanedioate and its ortho- and meta- positional isomers, Bis(2-methylphenyl) propanedioate and Bis(3-methylphenyl) propanedioate.
Due to the limited availability of direct experimental spectra in public databases for these specific compounds, this guide utilizes established principles of spectroscopy to predict and compare their key distinguishing features. The data presented herein serves as a robust reference for researchers engaged in the synthesis, identification, and analysis of these and structurally related compounds.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the three isomers. These predictions are based on the fundamental effects of substituent position on spectroscopic outcomes.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Isomer | Predicted Chemical Shift (δ) and Multiplicity |
| Bis(2-methylphenyl) propanedioate | ~7.20-7.35 ppm (m, 8H, Ar-H)~3.65 ppm (s, 2H, -CH₂-)~2.15 ppm (s, 6H, Ar-CH₃) |
| Bis(3-methylphenyl) propanedioate | ~7.00-7.30 ppm (m, 8H, Ar-H)~3.60 ppm (s, 2H, -CH₂-)~2.35 ppm (s, 6H, Ar-CH₃) |
| This compound | ~7.15 ppm (d, J=8.0 Hz, 4H, Ar-H)~7.05 ppm (d, J=8.0 Hz, 4H, Ar-H)~3.58 ppm (s, 2H, -CH₂-)~2.30 ppm (s, 6H, Ar-CH₃) |
Note: The aromatic region for the ortho and meta isomers is predicted to be a complex multiplet (m) due to overlapping signals and complex splitting. The para isomer, due to its symmetry, should exhibit a cleaner, more predictable pattern of two doublets (d).
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Isomer | Predicted Number of Signals | Key Predicted Chemical Shifts (δ) |
| Bis(2-methylphenyl) propanedioate | 9 | ~168 ppm (C=O), ~42 ppm (-CH₂-), ~16 ppm (Ar-CH₃) |
| Bis(3-methylphenyl) propanedioate | 9 | ~168 ppm (C=O), ~42 ppm (-CH₂-), ~21 ppm (Ar-CH₃) |
| This compound | 6 | ~168 ppm (C=O), ~42 ppm (-CH₂-), ~21 ppm (Ar-CH₃) |
Note: The number of signals in the ¹³C NMR spectrum is a powerful indicator of molecular symmetry. The para isomer is expected to show fewer signals due to its higher symmetry compared to the ortho and meta isomers.
Table 3: Predicted Key Infrared (IR) Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch | C-O Stretch | Aromatic C-H Out-of-Plane Bending |
| Bis(2-methylphenyl) propanedioate | ~1730 | ~1250, ~1120 | ~750 (strong) |
| Bis(3-methylphenyl) propanedioate | ~1725 | ~1260, ~1130 | ~780, ~690 (strong) |
| This compound | ~1725 | ~1265, ~1135 | ~820 (strong) |
Note: While the carbonyl and C-O stretches are characteristic of the ester group[1][2], the C-H out-of-plane bending region is highly diagnostic for the aromatic substitution pattern[3].
Table 4: Predicted Major Fragments in Mass Spectrometry (MS)
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment m/z | Predicted Fragment Identity |
| All Isomers | 284 | 177 | [M - O-tolyl]⁺ |
| 107 | [HO-tolyl]⁺ | ||
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Aromatic esters typically show a strong molecular ion peak. The primary fragmentation involves the cleavage of the ester's C-O bond, leading to the loss of a methylphenoxy (tolyloxy) radical and the formation of a stable acylium ion[4][5][6]. Subsequent fragmentation of the tolyl group can lead to the tropylium ion.
Isomer Structures and Spectroscopic Workflow
The differentiation of these isomers relies on a systematic analytical workflow. The chemical structures and a generalized workflow for their spectroscopic characterization are depicted below.
Experimental Protocols
Standard protocols for the spectroscopic analysis of small organic molecules are applicable for these isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Film (for oils/liquids): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample compartment (or pure KBr pellet) before scanning the sample. Co-add 16-32 scans to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
EI Mode: This technique is useful for observing fragmentation patterns. The sample is introduced into the source, and spectra are recorded over a mass range (e.g., m/z 50-500).
-
ESI Mode: This technique is softer and often provides a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺). The sample solution is infused into the source at a low flow rate.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight (284.31 g/mol ). Analyze the fragmentation pattern to corroborate the proposed structure.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.14 [people.whitman.edu]
Navigating In-Silico Toxicity Prediction for Substituted Malonates: A Comparative Guide
For researchers, scientists, and professionals in drug development, the early assessment of a compound's toxicity is paramount. In-silico toxicity prediction offers a rapid and cost-effective alternative to traditional animal testing. This guide provides a comparative overview of in-silico methods for predicting the toxicity of substituted malonates, supported by available experimental data.
Substituted malonates, esters of malonic acid, are versatile building blocks in organic synthesis. However, their potential toxicity requires careful evaluation. This guide delves into the computational models used to predict the toxicity of these compounds and compares these predictions with experimental findings where available.
Comparison of In-Silico Toxicity Predictions and Experimental Data
A significant challenge in creating a comprehensive comparison is the limited availability of publicly accessible datasets that directly compare multiple in-silico model predictions with experimental toxicity data for a wide range of substituted malonates. However, by collating information from various sources, including safety assessments of diethyl malonate and studies on newly synthesized derivatives, we can construct a useful overview.
The primary in-silico methods for toxicity prediction fall into two main categories: Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems. QSAR models use statistical methods to correlate molecular descriptors with toxicological endpoints, while expert systems rely on predefined structural alerts known to be associated with toxicity.
Read-across is another common technique, where the toxicity of a substance is inferred from structurally similar compounds with known toxicity data. For instance, the toxicity of diethyl malonate is often read-across from its close structural analog, dimethyl malonate.
Quantitative Data Summary
The following tables summarize available in-silico predictions and experimental toxicity data for diethyl malonate and selected substituted malonates. It is important to note that the experimental data for the substituted derivatives are primarily from cytotoxicity assays on cancer cell lines, which may not directly correlate with acute systemic toxicity (e.g., LD50 values).
| Compound Name | In-Silico Tool/Model | Predicted Endpoint | Predicted Value | Reference |
| Diethyl Malonate | CAESAR | Developmental Toxicity | Non-toxicant (low reliability) | [1] |
| Diethyl Malonate | Toxtree | Skin Sensitization Reactivity | No alert found | [1] |
| Diethyl Malonate | ECOSAR | Aquatic Toxicity | - | [1] |
| Dimethyl Malonate | - | Read-across for Diethyl Malonate | Sufficient for repeated dose and reproductive toxicity assessment | [1] |
Table 1: In-Silico Predictions for Diethyl Malonate and its Read-Across Analog.
| Compound | Experimental Endpoint | Cell Line | Experimental Value (IC50/LD50) | Reference |
| Diethyl Malonate | Acute Oral LD50 (Rat) | - | 15720 mg/kg | [2] |
| Dimethyl Malonate | Repeated Dose NOAEL (Rat) | - | 1000 mg/kg/day | [1] |
| Pyridine-Malonate Derivative (2a) | Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | 0.47 µM | [3] |
| Pyridine-Malonate Derivative (2c) | Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | 0.38 µM | [3] |
| Pyridine-Malonate Derivative (2e) | Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | 0.34 µM | [3] |
| Pyridine-Malonate Derivative (2g) | Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | 0.38 µM | [3] |
| Chalcone-Malonate Derivative | Antibacterial Activity (EC50) | Xanthomonas oryzae pv. oryzae | 10.2 µg/mL | [4] |
Table 2: Experimental Toxicity Data for Diethyl Malonate and Selected Substituted Malonates.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination: The LD50 value for diethyl malonate in rats was likely determined according to standard OECD or EPA guidelines for acute oral toxicity testing. This typically involves administering the substance in graduated doses to groups of animals and observing mortality over a specified period.
Repeated Dose Toxicity (NOAEL) Determination: The No-Observed-Adverse-Effect-Level (NOAEL) for dimethyl malonate was established through a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD Guideline 422). This involves repeated administration of the substance to animals over a period of time to assess cumulative toxic effects.[1]
In-Vitro Cytotoxicity (IC50) Assay: The half-maximal inhibitory concentration (IC50) for the pyridine-malonate derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, cancer cells (MCF-7 and A-2780) were exposed to varying concentrations of the test compounds. The metabolic activity of the cells, which correlates with cell viability, was then measured colorimetrically to determine the concentration at which 50% of the cells were inhibited.[3]
Visualizing the Process and Pathways
To better understand the workflow of in-silico toxicity prediction and the potential mechanisms of malonate toxicity, the following diagrams are provided.
A simplified workflow for in-silico toxicity prediction.
Proposed signaling pathway for malonate-induced toxicity.
Discussion and Future Outlook
The available data indicates that in-silico models are actively used in the safety assessment of malonates, particularly through read-across approaches for compounds like diethyl malonate. For novel substituted malonates, in-silico methods such as molecular docking are being employed in conjunction with in-vitro assays to predict and understand their biological activity.
However, a clear limitation is the scarcity of comprehensive studies that systematically evaluate a range of substituted malonates using multiple in-silico models and validate these predictions with robust experimental data for various toxicity endpoints. The current experimental data is heavily skewed towards cytotoxicity in cancer cell lines for specific, newly synthesized derivatives, which, while valuable for anticancer drug discovery, does not provide a broad picture of general toxicity.
For researchers and drug development professionals, this guide highlights the importance of integrating in-silico predictions early in the discovery pipeline. It also underscores the critical need for generating more comprehensive and publicly available datasets that link in-silico predictions with experimental validation for diverse classes of compounds like substituted malonates. Such datasets would significantly enhance the accuracy and reliability of in-silico models, ultimately contributing to the development of safer chemicals and pharmaceuticals. The toxicity pathway of the parent malonic acid, involving mitochondrial dysfunction, provides a valuable starting point for investigating the mechanisms of toxicity for substituted derivatives.[3] Future research should explore whether and how different substitutions on the malonate backbone modulate this pathway.
References
- 1. QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyl malonate CAS 105-53-3 | 800898 [merckmillipore.com]
- 3. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Head-to-Head Comparison of Synthesis Methods for Diaryl Malonates
For Researchers, Scientists, and Drug Development Professionals
Diaryl malonates are pivotal precursors in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Their utility stems from the presence of a reactive methylene group flanked by two ester functionalities, which can be readily transformed into various functional groups. The efficient and selective synthesis of these compounds is, therefore, a topic of significant interest in organic chemistry. This guide provides a head-to-head comparison of three prominent methods for the synthesis of diaryl malonates: copper-catalyzed, palladium-catalyzed, and transition-metal-free approaches. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic needs.
Copper-Catalyzed Synthesis of Diaryl Malonates
The copper-catalyzed arylation of malonates, a variation of the Ullmann condensation, has emerged as a practical and cost-effective method. Pioneering work by Buchwald and others has established this as a reliable route to diaryl malonates.[1][2]
Reaction Scheme:
This method typically involves the coupling of an aryl iodide with diethyl malonate in the presence of a copper(I) catalyst, a ligand, and a base.[1]
General Reaction:
Mechanism:
The catalytic cycle is believed to proceed through the formation of a copper(I) enolate intermediate. Oxidative addition of the aryl iodide to the copper(I) enolate, followed by reductive elimination, furnishes the desired diaryl malonate and regenerates the active copper(I) species.[3] The ligand, often a phenol or an amine-based compound, plays a crucial role in stabilizing the copper catalyst and facilitating the reaction.
Palladium-Catalyzed Synthesis of Diaryl Malonates
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the C-C bond formation required for the synthesis of diaryl malonates. The work of Hartwig and others has demonstrated the utility of palladium catalysts for the arylation of malonate esters with a broad range of aryl halides.[4][5]
Reaction Scheme:
This approach utilizes a palladium catalyst, typically in conjunction with a sterically hindered phosphine ligand, to couple an aryl bromide or chloride with a malonate ester in the presence of a base.[4]
General Reaction:
Mechanism:
The catalytic cycle for the palladium-catalyzed arylation of malonates is proposed to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Deprotonation/Transmetalation: The malonate ester is deprotonated by the base to form an enolate, which then coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The aryl group and the malonate moiety on the palladium center undergo reductive elimination to form the C-C bond of the diaryl malonate and regenerate the Pd(0) catalyst.[6]
Transition-Metal-Free Synthesis of Diaryl Malonates
In recent years, transition-metal-free methods have gained traction as a more sustainable and cost-effective alternative to metal-catalyzed reactions. For the synthesis of diaryl malonates, the use of diaryliodonium salts has proven to be a particularly effective approach.[7][8]
Reaction Scheme:
This method involves the reaction of a malonate ester with a diaryliodonium salt in the presence of a base. One of the aryl groups from the iodonium salt is transferred to the malonate.[7]
General Reaction:
Mechanism:
The proposed mechanism for this transition-metal-free diarylation involves the formation of an enolate from the malonate ester. This enolate then acts as a nucleophile, attacking the hypervalent iodine of the diaryliodonium salt. This is followed by a ligand coupling-type reductive elimination from the iodine(III) intermediate, leading to the formation of the diaryl malonate and an aryl iodide byproduct.[7][8]
Head-to-Head Comparison of Synthesis Methods
| Feature | Copper-Catalyzed (Buchwald) | Palladium-Catalyzed (Hartwig) | Transition-Metal-Free (Diaryliodonium Salts) |
| Aryl Halide Substrate | Primarily Aryl Iodides[1] | Aryl Bromides and Chlorides[4][5] | Not applicable (uses diaryliodonium salts) |
| Catalyst Loading | 1-10 mol%[9] | 0.5-5 mol%[4] | Not applicable |
| Ligand | Phenols, Amino Acids, Diamines[1] | Sterically hindered phosphines (e.g., P(t-Bu)₃)[4][5] | Not applicable |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃[1][9] | NaH, NaOt-Bu, LiHMDS[4] | NaH, K₂CO₃, Cs₂CO₃[7] |
| Reaction Temperature | 70-110 °C[1] | Room temperature to 100 °C[4] | Room temperature[7] |
| Reaction Time | 12-24 hours[1] | 2-24 hours[4] | 1-12 hours[7] |
| Functional Group Tolerance | Good, tolerates esters, ketones, nitriles[1] | Excellent, tolerates a wide range of functional groups[4] | Excellent, tolerates a wide range of functional groups[7] |
| Yields | Good to excellent (typically 70-95%)[1] | Good to excellent (typically 75-98%)[4] | Good to excellent (typically 80-99%)[7] |
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of Diaryl Malonates (Buchwald Method)
To an oven-dried resealable Schlenk tube is added CuI (5 mol %), 2-phenylphenol (10 mol %), and Cs₂CO₃ (2.0 equiv). The tube is evacuated and backfilled with argon. The aryl iodide (1.0 equiv), diethyl malonate (1.2 equiv), and anhydrous toluene are then added via syringe. The Schlenk tube is sealed, and the reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired diaryl malonate.[1]
General Procedure for Palladium-Catalyzed Synthesis of Diaryl Malonates (Hartwig Method)
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1 mol %) and a sterically hindered phosphine ligand (e.g., P(t-Bu)₃, 2 mol %). The tube is evacuated and backfilled with argon. The aryl bromide (1.0 equiv), diethyl malonate (1.2 equiv), and anhydrous toluene are added, followed by the addition of a strong base such as sodium tert-butoxide (1.4 equiv). The reaction mixture is stirred at 80-100 °C until the starting material is consumed (monitored by GC or TLC). The reaction is then cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography to give the pure diaryl malonate.[4][5]
General Procedure for Transition-Metal-Free Synthesis of Diaryl Malonates
To a solution of diethyl malonate (1.2 equiv) in anhydrous DMF at 0 °C is added NaH (60% dispersion in mineral oil, 1.2 equiv). The mixture is stirred at this temperature for 30 minutes. A solution of the diaryliodonium salt (1.0 equiv) in DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the title compound.[7]
Visualizing the Reaction Pathways
Copper-Catalyzed Arylation of Malonates
Caption: Catalytic cycle for the copper-catalyzed arylation of malonates.
Palladium-Catalyzed Arylation of Malonates
Caption: Catalytic cycle for the palladium-catalyzed arylation of malonates.
Transition-Metal-Free Diarylation of Malonates
Caption: Proposed pathway for the transition-metal-free diarylation of malonates.
Conclusion
The synthesis of diaryl malonates can be effectively achieved through copper-catalyzed, palladium-catalyzed, and transition-metal-free methodologies. The choice of method will depend on several factors, including the nature of the available starting materials, the desired functional group tolerance, and considerations of cost and environmental impact.
-
Copper-catalyzed methods offer a cost-effective approach, particularly when starting from aryl iodides.[1]
-
Palladium-catalyzed methods provide broader substrate scope, allowing for the use of more readily available aryl bromides and chlorides, and often exhibit excellent functional group tolerance.[4][5]
-
Transition-metal-free synthesis using diaryliodonium salts represents a milder and more sustainable alternative, avoiding the use of metal catalysts altogether and often proceeding at room temperature with high efficiency.[7]
Researchers and drug development professionals are encouraged to consider the specific requirements of their synthetic targets when selecting the most appropriate method for the preparation of diaryl malonates.
References
- 1. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 2. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Proper Disposal of Bis(4-methylphenyl) propanedioate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of bis(4-methylphenyl) propanedioate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on the known properties of structurally similar compounds, such as malonic acid and its esters, and general principles of laboratory chemical waste management. All procedures should be conducted in accordance with local, state, and federal regulations.
I. Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to be aware of the potential hazards. Based on data from related malonic acid esters, this compound should be treated as potentially combustible and harmful to aquatic life. It may also cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
II. Quantitative Data Summary
The following table summarizes key data points for this compound and related compounds, providing a basis for risk assessment and handling procedures.
| Property | This compound | Diethyl Malonate (Related Compound) | Malonic Acid (Related Compound) |
| CAS Number | 15014-23-0 | 105-53-3 | 141-82-2 |
| Molecular Formula | C₁₇H₁₆O₄[1] | C₇H₁₂O₄ | C₃H₄O₄ |
| Molecular Weight | 284.31 g/mol [1] | 160.17 g/mol | 104.06 g/mol |
| Physical State | Solid (assumed) | Liquid | Crystalline Solid |
| Known Hazards | Data not available | Combustible liquid, Causes serious eye irritation, Harmful to aquatic life[2] | Harmful if swallowed, Causes serious eye damage[3] |
| Storage Temperature | Cool, dry, well-ventilated area | Store in a well-ventilated place. Keep cool[2] | Store in a cool location[3] |
III. Detailed Disposal Protocol
The proper disposal of this compound requires a systematic approach to minimize risks and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials to avoid include strong oxidizing agents and strong bases.[4]
Step 2: Containerization
-
Use a chemically compatible container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) containers are generally suitable for ester compounds.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 3: Temporary Storage
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
The storage area should be away from sources of ignition and incompatible materials.[4]
Step 4: Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with all available information about the waste, including its name, quantity, and any known or suspected hazards.
-
Follow all instructions provided by the waste disposal service for packaging and labeling for transport.
Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Bis(4-methylphenyl) propanedioate
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling Bis(4-methylphenyl) propanedioate (CAS Number: 15014-23-0), also known as Bis(p-tolyl) malonate.
Important Note: A specific Safety Data Sheet (SDS) for this compound (CAS 15014-23-0) was not found in the public domain during this search. The following guidance is based on general safety protocols for handling similar chemical compounds. It is imperative to obtain the specific SDS from the manufacturer or supplier before any handling, use, or disposal of this substance. The information in the SDS will be specific to the product and will supersede the general guidance provided here.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazards are not detailed without an SDS, compounds of a similar nature may present risks such as skin, eye, and respiratory irritation. Therefore, a cautious approach and the use of appropriate personal protective equipment are essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To prevent eye contact with the chemical, which could cause irritation or serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact, which may cause irritation, allergic reactions, or absorption of the chemical through the skin. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation. |
Operational Plan for Safe Handling
A systematic approach is crucial to ensure safety during the handling and use of this compound.
Experimental Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: General Handling Procedures
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition if the substance is flammable.
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools if the substance is flammable.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container.
-
The container must be properly labeled with the chemical name and associated hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
-
Contaminated PPE:
-
Used gloves, lab coats, and other disposable PPE should be considered contaminated and disposed of as hazardous waste.
-
This guide is intended to provide a foundation for the safe handling of this compound. Always prioritize obtaining and following the specific Safety Data Sheet for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
